AR-C102222
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR-C102222: A Technical Guide to a Potent and Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. As a member of the spirocyclic quinazoline class of compounds, this compound has demonstrated significant anti-inflammatory and antinociceptive properties in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, intended to support further research and development efforts in the fields of inflammation, pain, and other iNOS-mediated pathologies.
Chemical Structure and Properties
This compound is chemically known as 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile. The hydrochloride salt is a common form used in research.
| Property | Value | Reference |
| Chemical Formula | C19H16F2N6O | [1] |
| Molecular Weight | 382.37 g/mol | [1] |
| CAS Number | 253771-21-0 | [1] |
| IUPAC Name | 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile | [2] |
| SMILES | N#CC1=NC=C(C=C1)C(=O)N1CCC2(CC1)NC1=C(C(F)=CC=C1F)C(N)=N2 | [1] |
| InChI | InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) | [2] |
| Property | Value | Reference |
| Chemical Formula (HCl salt) | C19H17ClF2N6O | [2] |
| Molecular Weight (HCl salt) | 418.83 g/mol | [2] |
| CAS Number (HCl salt) | 1781934-50-6 | [2] |
Pharmacological Properties
This compound functions as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[2] Its mechanism of action involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme, thereby preventing the synthesis of nitric oxide (NO).
Selectivity Profile
A key feature of this compound is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for therapeutic applications, as inhibition of eNOS can lead to cardiovascular side effects.
| Enzyme Isoform | IC50 (nM) | Selectivity vs. iNOS | Reference |
| Human iNOS | 37 | - | [2] |
| Human eNOS | >100,000 | >2700-fold | [3] |
| Human nNOS | 1,200 | ~32-fold | [3] |
Note: A study reported 3000-fold selectivity over eNOS.[3]
Pharmacological Effects
The selective inhibition of iNOS by this compound translates to significant anti-inflammatory and antinociceptive effects in various preclinical models.[4] Overproduction of NO by iNOS is a hallmark of many inflammatory conditions and contributes to the sensitization of pain pathways. By reducing excessive NO production, this compound has been shown to be effective in models of:
Experimental Protocols
In Vitro iNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human iNOS.
Methodology: The inhibitory potency of this compound is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline by the purified recombinant human iNOS enzyme.
-
Enzyme Preparation: Purified recombinant human iNOS is used.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the enzyme, cofactors (e.g., 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM (6R)-tetrahydrobiopterin, and 2.5 mM CaCl2), and calmodulin.
-
Inhibitor Incubation: A range of concentrations of this compound are pre-incubated with the enzyme and cofactors.
-
Reaction Initiation: The reaction is initiated by the addition of [3H]-L-arginine.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of a stop buffer containing EDTA.
-
Separation and Quantification: The product, [3H]-L-citrulline, is separated from the unreacted [3H]-L-arginine using cation-exchange chromatography. The amount of [3H]-L-citrulline is then quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Inflammation and Pain
Objective: To evaluate the anti-inflammatory activity of this compound in an acute model of inflammation.
Methodology:
-
Animals: Male BALB/c mice are typically used.[4]
-
Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30, 100 mg/kg) prior to the induction of inflammation.[2]
-
Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear.[5][6] The contralateral ear receives the vehicle alone and serves as a control.
-
Measurement of Edema: At a specified time after the application of arachidonic acid (typically 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated as an index of edema.
-
Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated groups to the vehicle-control group.
Objective: To assess the antinociceptive effect of this compound in a model of chronic inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.[4]
-
Induction of Arthritis: A single intraplantar injection of Freund's Complete Adjuvant (FCA) is administered into the hind paw to induce a localized and persistent inflammation.[7][8]
-
Compound Administration: this compound is administered orally at various doses at a time point when the inflammatory response and hyperalgesia are well-established (e.g., 24 hours post-FCA injection).[4]
-
Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured using a device such as the Randall-Selitto apparatus or an electronic von Frey anesthesiometer. The pressure or force required to elicit a paw withdrawal reflex is determined before and at various times after compound administration.
-
Data Analysis: The paw withdrawal threshold is measured, and the reversal of hyperalgesia by this compound is calculated by comparing the post-dose thresholds to the pre-dose and vehicle-control values.
Signaling Pathways and Logical Relationships
iNOS Signaling Pathway in Inflammation
The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical component of the inflammatory response. The expression of the iNOS gene (NOS2) is induced by pro-inflammatory cytokines and microbial products.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammation.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a superior pharmacological probe compared to less selective inhibitors. The data presented in this guide, including its chemical properties, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of selective iNOS inhibition with this compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to advance its potential clinical applications.
References
- 1. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple topical applications of arachidonic acid to mouse ears induce inflammatory and proliferative changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 8. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C102222: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound, a spirocyclic quinazoline derivative, has demonstrated significant therapeutic potential in preclinical models of inflammation and pain.
Discovery and Rationale
This compound was developed as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1] The design of this compound was guided by an "anchored plasticity approach," a strategy aimed at achieving isoform selectivity for enzymes with highly conserved active sites, such as the nitric oxide synthases (nNOS, eNOS, and iNOS).[1] This approach involves designing inhibitors with a core that anchors to a conserved binding pocket, while bulkier, rigid substituents extend into less conserved, more flexible regions of the enzyme's active site.[1]
Synthesis Pathway
The chemical synthesis of this compound, a spirocyclic fluoropiperidine quinazoline, has been described in the scientific literature, outlining a diastereoselective approach.[2] While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy for similar spiro[indole-quinazoline] derivatives often involves a multi-component reaction. A plausible synthetic route would likely involve the condensation of a substituted anthranilamide with a fluorinated piperidinone derivative to construct the core spirocyclic quinazoline scaffold.
General strategies for the synthesis of similar spiro-quinazoline structures often utilize one-pot multi-component reactions, for instance, reacting an isatin derivative with a dimedone and a guanidinium salt in the presence of a suitable catalyst.
Caption: Plausible synthetic pathway for this compound.
Pharmacological Data
This compound exhibits high potency and selectivity for iNOS over the other isoforms, eNOS and nNOS.
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 10 nM - 1.2 µM (range for quinazoline inhibitors) | iNOS | [1] |
| Selectivity | ~3000-fold over eNOS | iNOS vs. eNOS | [1] |
Experimental Protocols
The following are representative experimental protocols for assessing the activity of iNOS inhibitors like this compound.
In Vitro iNOS Inhibition Assay
A common method to determine iNOS inhibitory activity is to measure the conversion of radiolabeled L-arginine to L-citrulline.
Protocol:
-
Enzyme Preparation: Recombinant human or murine iNOS is used.
-
Reaction Mixture: A typical reaction mixture contains the enzyme, a buffer system (e.g., HEPES), co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin.
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Substrate Addition: The reaction is initiated by adding [³H]-L-arginine.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA).
-
Separation: The product, [³H]-L-citrulline, is separated from the unreacted substrate using cation-exchange chromatography.
-
Quantification: The amount of [³H]-L-citrulline is determined by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for in vitro iNOS inhibition assay.
In Vivo Models of Pain and Inflammation
This compound has been evaluated in various rodent models to assess its anti-inflammatory and analgesic effects.[3]
a) Arachidonic Acid-Induced Ear Edema:
-
Animal Model: Mice are used.
-
Compound Administration: this compound (e.g., 100 mg/kg) is administered orally (p.o.).[3]
-
Induction of Inflammation: A solution of arachidonic acid is applied to the ear of the mice.
-
Assessment: The degree of ear swelling (edema) is measured at a specific time point after induction.
-
Outcome: A significant reduction in ear swelling in the this compound-treated group compared to the vehicle control group indicates anti-inflammatory activity.[3]
b) Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia:
-
Animal Model: Rats or mice are used.
-
Induction of Hyperalgesia: FCA is injected into the paw of the animal, inducing a localized inflammatory response and hyperalgesia (increased sensitivity to pain).
-
Compound Administration: this compound is administered (e.g., 100 mg/kg, p.o.).[3]
-
Assessment: Mechanical hyperalgesia is assessed using a device like a Randall-Selitto apparatus or von Frey filaments, which apply a calibrated pressure to the paw. The paw withdrawal threshold is measured.
-
Outcome: An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an analgesic effect.[3]
c) Acetic Acid-Induced Writhing:
-
Animal Model: Mice are used.
-
Compound Administration: this compound (e.g., 100 mg/kg, p.o.) is administered.[3]
-
Induction of Pain: An intraperitoneal (i.p.) injection of acetic acid is given, which induces characteristic writhing movements.
-
Assessment: The number of writhes is counted over a specific period.
-
Outcome: A significant reduction in the number of writhes in the treated group indicates an analgesic effect.[3]
d) L5 Spinal Nerve Ligation (SNL) and Hindpaw Incision (INC) Models of Neuropathic and Post-operative Pain:
-
Animal Model: Rats are typically used.
-
Surgical Procedure: The L5 spinal nerve is ligated to induce neuropathic pain, or an incision is made in the hindpaw to model post-operative pain.
-
Compound Administration: this compound (e.g., 30 mg/kg, i.p.) is administered.[3]
-
Assessment: Tactile allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments.
-
Outcome: A significant increase in the paw withdrawal threshold in the treated group indicates an antinociceptive effect in these pain models.[3]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the iNOS-mediated production of nitric oxide.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a highly selective and potent iNOS inhibitor discovered through a rational design approach. Its efficacy in various preclinical models of pain and inflammation highlights its potential as a therapeutic agent. Further research and development are warranted to explore its clinical utility in treating conditions associated with iNOS-mediated overproduction of nitric oxide.
References
An In-Depth Technical Guide on the Core Mechanism of Action of AR-C102222 on iNOS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct enzymatic inhibition and potential upstream regulatory effects. This compound exhibits a remarkable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, making it a valuable tool for investigating the specific roles of iNOS in pathophysiology and a promising candidate for therapeutic development in inflammatory and pain-related disorders. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for the scientific community.
Core Mechanism of Action: Direct Inhibition of iNOS
This compound, a spirocyclic fluoropiperidine quinazoline derivative, functions as a direct and competitive inhibitor of the iNOS enzyme. Its primary mechanism involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS oxygenase domain. This competitive inhibition effectively blocks the synthesis of nitric oxide (NO), a key signaling molecule and inflammatory mediator produced in large quantities by iNOS during an inflammatory response.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound and related quinazoline inhibitors against the three human NOS isoforms are summarized below. The data highlights the exceptional selectivity of this compound for iNOS.
| Compound | iNOS (IC₅₀, nM) | eNOS (IC₅₀, nM) | nNOS (IC₅₀, nM) | Selectivity (eNOS/iNOS) |
| This compound (Compound 3) | Potent | High | Moderate | ~3000-fold [1] |
| Quinazoline (Compound 1) | 10 | 27 | 120 | 2.7 |
| Spirocyclic quinazoline (Compound 4) | 1200 | >10000 | >10000 | >8.3 |
| Spirocyclic quinazoline (Compound 5) | 150 | 1800 | 1200 | 12 |
Note: Specific IC₅₀ values for this compound against all three purified enzymes are not publicly available in a single comparative study. The table presents data for closely related quinazoline inhibitors from a key study to illustrate the structure-activity relationship and general selectivity profile of this class of compounds[1]. This compound is explicitly stated to have a 3000-fold selectivity for iNOS over eNOS[1].
In Vivo Efficacy
Preclinical studies in rodent models of inflammation and pain have demonstrated the in vivo efficacy of this compound.
| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Arachidonic acid-induced ear inflammation (mouse) | Oral (p.o.) | 100 mg/kg | Significant reduction in inflammation | [2] |
| Freund's complete adjuvant (FCA)-induced hyperalgesia (rat) | Oral (p.o.) | 100 mg/kg | Attenuation of mechanical hyperalgesia | [2] |
| Acetic acid-induced writhing (mouse) | Oral (p.o.) | 100 mg/kg | Attenuation of writhing response | [2] |
| L5 spinal nerve ligation (rat) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [2] |
| Hindpaw incision (rat) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [2] |
Potential Upstream Regulatory Effects: The NF-κB Signaling Pathway
While the primary mechanism of this compound is direct enzyme inhibition, the expression of the iNOS gene is tightly regulated by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the transcription of the NOS2 gene and subsequent production of iNOS protein. Although direct studies on the effect of this compound on the NF-κB pathway are limited, other quinazoline derivatives have been shown to inhibit NF-κB activation, suggesting a potential secondary mechanism for this class of compounds.
References
The Role of Inducible Nitric Oxide Synthase (iNOS) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS), also known as NOS2, is a critical enzyme in the inflammatory response. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is not typically present in resting cells. Its expression is induced by pro-inflammatory cytokines and microbial products, leading to the sustained, high-output production of nitric oxide (NO).[1][2] This surge in NO plays a dual role in inflammation; it is a key component of the innate immune response against pathogens, but its overproduction can lead to tissue damage and contribute to the pathophysiology of a wide range of inflammatory diseases.[1][2]
This guide provides an in-depth overview of the role of iNOS in inflammation, focusing on its regulation, signaling pathways, and involvement in various disease states. It also presents detailed experimental protocols for studying iNOS and summarizes key quantitative data to aid in research and drug development.
Regulation of iNOS Expression
The expression of the iNOS gene is tightly regulated at the transcriptional level. A variety of pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), are potent inducers of iNOS.[2][3] These stimuli activate complex intracellular signaling cascades that converge on the iNOS promoter, leading to the transcription of the iNOS gene.
Key Signaling Pathways in iNOS Induction
The induction of iNOS expression is primarily controlled by three major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of iNOS expression in response to a wide array of inflammatory stimuli, including LPS and pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences in the iNOS promoter, thereby initiating transcription.[6][7]
NF-κB Signaling Pathway for iNOS Induction
JAK/STAT Signaling Pathway
The JAK/STAT pathway is particularly important for IFN-γ-induced iNOS expression.[8][9][10] Binding of IFN-γ to its receptor activates Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[8][9] Phosphorylated STAT1 forms dimers, translocates to the nucleus, and binds to gamma-activated sequence (GAS) elements in the iNOS promoter to drive gene expression.[9]
JAK/STAT Signaling Pathway for iNOS Induction
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also involved in the regulation of iNOS expression, often in a cell type- and stimulus-specific manner.[11][12][13] These pathways can modulate iNOS expression by activating various transcription factors that cooperate with NF-κB and STAT1 to regulate iNOS gene transcription.[11][12] For instance, in some cellular contexts, the JNK pathway has been shown to augment IFN-γ and LPS-induced iNOS expression.[11]
MAPK Signaling Pathway in iNOS Regulation
Role of iNOS in Inflammatory Diseases
The dysregulation of iNOS and the subsequent overproduction of NO are implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.
-
Rheumatoid Arthritis (RA): In RA, pro-inflammatory cytokines stimulate the expression of iNOS in synovial macrophages and fibroblasts, leading to high levels of NO in the synovial fluid.[14][15][16] This excess NO contributes to inflammation, angiogenesis, and tissue destruction within the joints.[14][15]
-
Inflammatory Bowel Disease (IBD): iNOS expression and activity are upregulated in the colonic mucosa of patients with active ulcerative colitis and Crohn's disease.[17][18][19] While NO has a protective role in the acute phase of colitis, sustained high levels are detrimental, contributing to mucosal damage.[20]
-
Sepsis: During sepsis and septic shock, systemic inflammation leads to widespread iNOS induction, resulting in massive NO production.[21][22][23] This contributes to the profound vasodilation, hypotension, and organ dysfunction characteristic of this life-threatening condition.[21][23][24]
Quantitative Data on iNOS in Inflammation
The following tables summarize quantitative data on iNOS expression and NO production in various inflammatory conditions.
| Condition | Sample Type | Analyte | Control Group | Patient Group | Fold Change/Difference | Reference |
| Rheumatoid Arthritis | Synovial Fluid | Nitrite | Osteoarthritis Patients | Rheumatoid Arthritis Patients | Significantly Higher | [17][25] |
| Rheumatoid Arthritis | Serum | Nitrite | Healthy Volunteers | Rheumatoid Arthritis Patients | Significantly Higher | [17][25] |
| Inflammatory Bowel Disease (Ulcerative Colitis) | Colonic Mucosa | iNOS Activity | Control Mucosa | UC Mucosa | ~8-fold higher | [16] |
| Inflammatory Bowel Disease (Active UC and Crohn's) | Colonic Mucosa | iNOS Activity | - | - | Significantly elevated | [18] |
| Sepsis | Plasma | iNOS | Non-septic ICU patients | Septic ICU patients | ≥1.5 ng/ml in septic patients | [26] |
| Macrophage Culture (RAW 264.7) | Cell Lysate | iNOS mRNA | Control | LPS-stimulated | Substantially higher | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of iNOS in inflammation.
Measurement of Nitric Oxide Production (Griess Assay)
This protocol is for the colorimetric determination of nitrite (a stable metabolite of NO) in biological fluids.
Materials:
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (100 µM)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer as the samples.
-
Add 50 µL of standards and samples to duplicate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for an additional 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of iNOS Protein Expression
This protocol describes the detection and quantification of iNOS protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA Expression
This protocol allows for the quantification of iNOS mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for iNOS and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells or tissues using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers for iNOS and the housekeeping gene, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of iNOS mRNA, normalized to the housekeeping gene.
Immunohistochemistry (IHC) for iNOS in Tissue Sections
This protocol details the localization of iNOS protein in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against iNOS
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with the ABC reagent.
-
Wash the sections with PBS.
-
Develop the color with the DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with mounting medium.
Drug Development Targeting iNOS
The central role of iNOS in the pathology of numerous inflammatory diseases has made it an attractive target for therapeutic intervention.[28][29] The development of selective iNOS inhibitors aims to reduce the detrimental effects of excessive NO production while preserving the physiological functions of eNOS and nNOS.[28] Challenges in this area include achieving isoform selectivity and minimizing off-target effects.[3] Novel drug delivery systems, such as nanoparticles, are being explored to enhance the targeted delivery of iNOS inhibitors to inflammatory sites.[3]
Conclusion
Inducible nitric oxide synthase is a key mediator of the inflammatory response, with its expression and activity being tightly controlled by a complex network of signaling pathways. While essential for host defense, the dysregulation of iNOS contributes significantly to the pathophysiology of a wide range of inflammatory diseases. A thorough understanding of the molecular mechanisms governing iNOS induction and function, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and effective therapeutic strategies to combat these debilitating conditions.
References
- 1. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Immunohistochemistry-Paraffin protocol for iNOS Antibody (NBP1-33780): Novus Biologicals [novusbio.com]
- 4. Quantitative real-time PCR of mRNA [protocols.io]
- 5. Protocol Griess Test [protocols.io]
- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum nitrate and nitrite levels in patients with rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. Nitric oxide as a potential biomarker in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric oxide in inflammatory bowel disease: a universal messenger in an unsolved puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased nitric oxide production and inducible nitric oxide synthase activity in colonic mucosa of patients with active ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of inducible nitric oxide synthase and nitrotyrosine in colonic epithelium in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemical Detection of iNOS [bio-protocol.org]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Inducible nitric oxide synthase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inducible Nitric Oxide Synthase in Circulating Microvesicles: Discovery, Evolution, and Evidence as a Novel Biomarker and the Probable Causative Agent for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 29. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
AR-C102222: A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical research findings for AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). The document details the compound's mechanism of action, summarizes key quantitative data from in vivo studies, outlines experimental methodologies, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is a spirocyclic fluoropiperidine quinazoline compound identified as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Nitric oxide (NO) produced by iNOS is a key mediator in various pathophysiological processes, including inflammation and pain.[3] Overproduction of NO by iNOS has been implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[1] By selectively targeting iNOS, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production while sparing the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS).[1] Preclinical studies have demonstrated its anti-inflammatory and antinociceptive properties in various rodent models.[1][3]
Mechanism of Action
This compound functions as a competitive inhibitor of the iNOS enzyme.[4] The primary role of iNOS is to catalyze the conversion of L-arginine to L-citrulline, a process that releases nitric oxide.[4] This enzymatic reaction is a complex process involving an electron transport chain that utilizes cofactors such as NADPH, flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and tetrahydrobiopterin (H4B).[4][5] this compound binds to the active site of the iNOS enzyme, thereby preventing the binding of the substrate L-arginine and inhibiting the synthesis of NO.[4] A key advantage of this compound is its high selectivity for iNOS over eNOS, with a reported selectivity of 3000-fold, which is crucial for avoiding potential cardiovascular side effects associated with the inhibition of eNOS.[1]
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nitric Oxide Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of the nitric oxide (NO) signaling pathway. It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the key biological processes.
Core Principles of Nitric Oxide Signaling
Nitric oxide (NO) is a unique signaling molecule, a gaseous free radical that readily diffuses across cell membranes. Its signaling cascade is central to a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. The pathway is primarily initiated by the synthesis of NO by a family of enzymes known as nitric oxide synthases (NOS). The canonical pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This, in turn, activates cGMP-dependent protein kinase G (PKG), which phosphorylates downstream targets, eliciting a cellular response. The signal is attenuated by phosphodiesterases (PDEs), which hydrolyze cGMP.
Nitric Oxide Synthase (NOS) Isoforms and Regulation
There are three main isoforms of NOS, each with distinct localization and regulatory mechanisms.[2]
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, its activity is regulated by calcium/calmodulin binding.[2]
-
Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli. Its activation is largely independent of calcium concentration.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, its activity is also dependent on calcium/calmodulin.[2]
All NOS isoforms catalyze the production of NO from the amino acid L-arginine, with L-citrulline as a byproduct. This reaction requires molecular oxygen and NADPH as co-substrates.[3]
Diagram 1: Regulation of NOS Isoforms.
The sGC-cGMP-PKG Cascade
Once produced, NO diffuses to adjacent cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC).[4] This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG, a serine/threonine kinase, phosphorylates a variety of downstream protein targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.
Diagram 2: The Core Nitric Oxide Signaling Pathway.
Quantitative Data in NO Signaling
The following tables summarize key quantitative parameters for the core components of the nitric oxide signaling pathway.
| Parameter | Value | Organism/Conditions | Reference |
| Nitric Oxide Synthase (NOS) Kinetics | |||
| nNOS Km (L-Arginine) | 2-7 µM | Rat brain | [2] |
| eNOS Km (L-Arginine) | 2.9 µM | Bovine aortic endothelial cells | [2] |
| iNOS Km (L-Arginine) | 16-33 µM | Murine macrophages | [5] |
| Soluble Guanylate Cyclase (sGC) Binding Affinity | |||
| NO Kd for sGC | Picomolar range | Purified bovine lung sGC | [6] |
| CO Kd for sGC | ~200 nM (isolated β1 H-NOX domain) | Manduca sexta sGC | [6] |
| Phosphodiesterase (PDE) Kinetics | |||
| PDE5 Km (cGMP) | 0.8-1.7 µM | Human platelets | [7] |
| PDE2 Ka (cGMP) for cAMP hydrolysis | 0.36 µM | Human brain | [8] |
| PDE2 Ki (cGMP) | 30 µM | Human brain | [8] |
Table 1: Quantitative Parameters of Key Enzymes in the NO Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the nitric oxide signaling pathway.
Measurement of Nitric Oxide Production
This is a highly sensitive method for the direct detection of NO.
Principle: NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is directly proportional to the NO concentration.[9][10]
Protocol:
-
Calibrate the nitric oxide analyzer with a certified NO gas standard.
-
Prepare the biological sample (e.g., cell culture supernatant, tissue homogenate, or perfusate).
-
Introduce the sample into a reaction chamber where it is purged with an inert gas (e.g., nitrogen or argon) to carry the gaseous NO to the detector.
-
The NO gas is mixed with ozone in the reaction cell of the chemiluminescence detector.
-
Record the signal from the photomultiplier tube.
-
Quantify the NO concentration by comparing the sample signal to the calibration curve.
This is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).
Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at ~540 nm.[11][12]
Protocol:
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Collect biological samples (e.g., cell culture media). If measuring total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.
-
Add 50 µL of each standard or sample to a 96-well plate.[11]
-
Add 50 µL of Griess Reagent A (e.g., sulfanilamide in acid) to each well and incubate for 10 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in acid) to each well and incubate for another 10 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 540 nm within 30 minutes.[11]
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
This method uses a fluorescent probe for the real-time detection of NO in living cells.
Principle: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, esterases cleave the diacetate groups, trapping the probe. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.[13][14]
Protocol:
-
Culture cells on a suitable imaging platform (e.g., glass-bottom dishes).
-
Prepare a stock solution of DAF-FM DA in DMSO.
-
Dilute the DAF-FM DA stock solution in an appropriate buffer to a final working concentration of 1-10 µM.[15]
-
Incubate the cells with the DAF-FM DA solution for 15-60 minutes at 37°C.[15]
-
Wash the cells twice with buffer to remove excess probe.
-
Incubate for an additional 30-60 minutes to allow for complete de-esterification.[15]
-
Acquire baseline fluorescence images using a fluorescence microscope with excitation/emission wavelengths of ~495/515 nm.[14]
-
Stimulate the cells to produce NO (e.g., with an agonist) and capture time-lapse fluorescence images.
-
Quantify the change in fluorescence intensity over time as an indicator of NO production.
Diagram 3: Experimental Workflow for Nitric Oxide Measurement.
Measurement of cGMP Levels
RIA is a highly sensitive and specific method for quantifying cGMP.
Principle: This is a competitive binding assay where unlabeled cGMP in the sample competes with a fixed amount of radiolabeled cGMP for binding to a limited amount of anti-cGMP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.[16][17]
Protocol:
-
Prepare a standard curve with known concentrations of cGMP.
-
Extract cGMP from cell or tissue samples, often involving an acetylation step to improve sensitivity.
-
In assay tubes, add the standard or sample, a fixed amount of radiolabeled cGMP (e.g., ¹²⁵I-cGMP), and a specific anti-cGMP antibody.
-
Incubate the mixture to allow for competitive binding (e.g., 16-24 hours at 4°C).[18]
-
Separate the antibody-bound cGMP from free cGMP, typically by precipitation with a secondary antibody and centrifugation.[18]
-
Measure the radioactivity in the pellet using a gamma counter.
-
Calculate the cGMP concentration in the samples by comparing their binding to the standard curve.
FP is a homogeneous assay method suitable for high-throughput screening.
Principle: This competitive immunoassay uses a fluorescently labeled cGMP tracer. When the tracer is bound to a large anti-cGMP antibody, it tumbles slowly in solution, and the emitted light remains highly polarized. When unlabeled cGMP from the sample displaces the tracer from the antibody, the small, free-moving tracer tumbles rapidly, leading to depolarization of the emitted light. The change in fluorescence polarization is proportional to the amount of cGMP in the sample.[19][20]
Protocol:
-
Prepare a cGMP standard curve.
-
Add samples or standards to a microplate.
-
Add a solution containing the cGMP tracer and the anti-cGMP antibody to all wells.
-
Incubate the plate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with polarizing filters.
-
Determine the cGMP concentration in the samples from the standard curve.
Measurement of Phosphodiesterase (PDE) Activity
This is a traditional and sensitive method to measure the rate of cGMP hydrolysis by PDEs.
Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [³H]cGMP) to [³H]5'-GMP by PDE activity. The substrate and product are then separated, and the radioactivity of the product is quantified.
Protocol:
-
Prepare a reaction mixture containing a buffer, Mg²⁺, the PDE enzyme source (e.g., tissue homogenate or purified enzyme), and the radiolabeled cGMP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specific time.
-
Stop the reaction, for example, by boiling.
-
Separate the [³H]5'-GMP product from the unreacted [³H]cGMP substrate. This can be achieved using techniques like thin-layer chromatography or ion-exchange chromatography.
-
Quantify the radioactivity of the [³H]5'-GMP product using liquid scintillation counting.
-
Calculate the PDE activity based on the amount of product formed per unit of time and protein.
Conclusion
The nitric oxide signaling pathway is a complex and highly regulated system with profound implications for human health and disease. A thorough understanding of its core components, quantitative parameters, and the experimental methods used for its investigation is crucial for researchers and drug development professionals. This guide provides a foundational framework for these endeavors, offering detailed protocols and a consolidated view of the key data that underpins our current understanding of this vital signaling cascade. The continued exploration of this pathway holds significant promise for the development of novel therapeutics for a wide range of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Pre-Steady-State Kinetics of the Binding and Hydrolysis of mant-cGMP by Phosphodiesterase-5 [medwinpublisher.org]
- 8. [cGMP-activated phosphodiesterase from human brain: kinetic and regulatory properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horiba.com [horiba.com]
- 10. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. abcam.cn [abcam.cn]
- 13. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. phoenixbiotech.net [phoenixbiotech.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to Basic Biochemical Assays for AR-C102222 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core biochemical assays essential for characterizing the activity of this compound. It includes detailed experimental protocols, data presentation tables, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound is a spirocyclic quinazoline derivative that exhibits high selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[3] iNOS is typically not expressed in resting cells but is induced by pro-inflammatory cytokines and microbial products. Once expressed, it produces large and sustained amounts of nitric oxide (NO), a key signaling and cytotoxic molecule in the immune response. However, excessive NO production by iNOS is associated with the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer.[3]
The primary mechanism of action of this compound is competitive inhibition of iNOS. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of NO.[1]
Key Biochemical Assays for iNOS Activity
The following section details the fundamental assays for measuring iNOS activity and its inhibition by compounds like this compound.
Nitric Oxide (NO) Production Assays
Direct measurement of NO is challenging due to its short half-life. Therefore, its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are commonly measured.
The Griess assay is a simple and cost-effective colorimetric method for quantifying nitrite concentration in aqueous solutions.
Experimental Protocol:
-
Sample Preparation: Collect cell culture supernatants or prepare purified enzyme reaction mixtures.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.
-
Reaction: Add 50 µL of the Griess reagent to 50 µL of each standard and sample in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
For a more complete assessment of NO production, it is often necessary to measure both nitrite and nitrate. This involves the enzymatic conversion of nitrate to nitrite before performing the Griess assay.
Experimental Protocol:
-
Sample Preparation: Collect samples as described for the Griess assay.
-
Nitrate Reductase: Add nitrate reductase and its cofactor (e.g., NADPH) to the samples and standards to convert nitrate to nitrite. Incubate according to the manufacturer's instructions.
-
Griess Assay: Proceed with the Griess assay as described in section 2.1.1.
-
Calculation: The resulting measurement represents the total nitrite and nitrate concentration. To determine the nitrate concentration alone, subtract the nitrite concentration measured without the nitrate reduction step.
iNOS Enzyme Activity Assay (Citrulline Conversion Assay)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified iNOS enzyme, L-[¹⁴C]arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (H₄B) in a suitable buffer.[1]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin).
-
Separation: The cation exchange resin binds the unreacted L-[¹⁴C]arginine, while the L-[¹⁴C]citrulline remains in the supernatant.
-
Quantification: Measure the radioactivity of the supernatant using a scintillation counter.
-
Calculation: Calculate the amount of L-[¹⁴C]citrulline produced to determine the enzyme activity. The IC₅₀ value for this compound can be determined by plotting the enzyme activity against the inhibitor concentration.
Cellular Assays for this compound Activity
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
Measurement of NO Production in Activated Macrophages
Murine macrophage cell lines like RAW 264.7 are commonly used to study iNOS induction and inhibition.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media.
-
Stimulation: Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Inhibitor Treatment: Concurrently treat the cells with various concentrations of this compound.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
NO Measurement: Measure the nitrite/nitrate concentration in the supernatant using the Griess assay or a total nitrate/nitrite assay as described in section 2.1.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production.
Western Blot Analysis of iNOS Expression
To confirm that this compound is not affecting iNOS expression levels but rather its activity, a Western blot analysis can be performed.
Experimental Protocol:
-
Cell Treatment: Treat cells as described in section 3.1.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using an appropriate detection reagent. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Analysis: Quantify the band intensities to assess iNOS protein levels.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Assay Type | Reference |
| iNOS IC₅₀ | ~0.2 µM | Enzyme Activity | [3] |
| Selectivity (eNOS/iNOS) | >3000-fold | Enzyme Activity | [3] |
| In vivo efficacy (rodent models) | 30-100 mg/kg | Pain and Inflammation Models | [2] |
Visualizations
iNOS Signaling Pathway
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effect on iNOS in a cellular context.
Clarification on Lactate Transport
It is important to note that while the initial query mentioned lactate transport, this compound is a well-characterized iNOS inhibitor.[1][2][3][4] Inhibitors of monocarboxylate transporters (MCTs), which are responsible for lactate transport, are distinct chemical entities (e.g., AR-C155858).[5] Therefore, assays for lactate transport are not relevant to the primary mechanism of action of this compound and are not included in this guide.
Conclusion
This technical guide provides a foundational understanding of the key biochemical and cellular assays for characterizing the activity of the selective iNOS inhibitor, this compound. The detailed protocols, data summary, and visual diagrams serve as a valuable resource for researchers in academia and industry who are investigating the therapeutic potential of iNOS inhibition. Accurate and reproducible assessment of this compound's activity is paramount for advancing its development as a potential therapeutic agent.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
AR-C102222: A Technical Guide to an Investigational iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and neuropathic pain states. As a spirocyclic fluoropiperidine quinazoline, its unique chemical structure confers high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This selectivity is critical, as iNOS is typically expressed during pathological inflammatory responses, while eNOS and nNOS play vital roles in maintaining normal physiological functions. This document provides a comprehensive overview of the available technical data on this compound, with a focus on its solubility and stability, to support ongoing research and development efforts.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, product datasheets from various suppliers indicate that this compound is soluble in dimethyl sulfoxide (DMSO). Practical guidance for achieving higher solubility suggests warming the solution to 37°C and employing ultrasonication.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Not specified | Not specified |
| Water | Data not available | Data not available | Not specified | Not specified |
| Ethanol | Data not available | Data not available | Not specified | Not specified |
Stability Profile
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature (°C) | Recommended Duration | Additional Notes |
| Solid Powder | -20 | ≥ 1 year | Store in a dry and dark environment. |
| Stock Solutions (in DMSO) | 0 - 4 | 1 month |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a general framework for assessing the solubility of this compound.
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed container.
-
Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After the equilibration period, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
-
Quantification:
-
Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mM) at the specified temperature.
-
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability Assessment: ICH Guideline Framework
Stability studies for pharmaceutical compounds are typically conducted following the International Council for Harmonisation (ICH) guidelines. A comprehensive stability study for this compound would involve the following.
-
Stress Testing (Forced Degradation):
-
Subject this compound to various stress conditions to identify potential degradation products and pathways. These conditions include:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photolysis: Exposure to light (UV and visible).
-
Thermal: High-temperature exposure.
-
-
-
Formal Stability Study:
-
Store this compound under controlled long-term and accelerated storage conditions, as defined by ICH guidelines.
-
Long-Term: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: Typically 40°C ± 2°C / 75% RH ± 5% RH.
-
Analyze samples at predetermined time points for purity, potency, and the presence of degradation products using a stability-indicating analytical method.
-
Caption: Experimental Workflow for a Comprehensive Stability Study.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the iNOS enzyme. In inflammatory conditions, various stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharides (LPS) trigger intracellular signaling cascades. These pathways converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS protein. The iNOS enzyme then catalyzes the production of high levels of nitric oxide (NO) from L-arginine. This overproduction of NO contributes to tissue damage, vasodilation, and the potentiation of the inflammatory response. This compound competitively binds to the active site of the iNOS enzyme, blocking the synthesis of NO and thereby mitigating its pro-inflammatory effects.
Caption: The iNOS Signaling Pathway and the Inhibitory Action of this compound.
References
Methodological & Application
Application Notes and Protocols for AR-C102222 in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various pain states. Nitric oxide (NO) produced by iNOS contributes to pain processing, and the selective inhibition of this enzyme presents a promising therapeutic strategy for the development of novel analgesic agents.[1] These application notes provide a comprehensive overview of the in vivo use of this compound in established rodent models of inflammatory, neuropathic, and post-operative pain. The included protocols and data summaries are intended to guide researchers in the effective design and execution of preclinical pain studies involving this compound.
Mechanism of Action
This compound exerts its analgesic effects by selectively inhibiting the iNOS enzyme, thereby reducing the production of nitric oxide in pathological conditions.[1] Elevated levels of NO in inflammatory and neuropathic states contribute to peripheral and central sensitization, leading to hyperalgesia and allodynia. By targeting iNOS, this compound mitigates these processes without affecting the physiological functions of other NOS isoforms.
iNOS Signaling Pathway in Pain
References
Application Notes and Protocols for AR-C102222 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and neuropathic pain conditions.[1][2] Nitric oxide (NO) produced by iNOS plays a crucial role in pain signaling and inflammation.[1] The selective inhibition of iNOS by this compound presents a promising therapeutic strategy for alleviating pain and inflammation with potentially fewer side effects compared to non-selective NOS inhibitors. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of pain and inflammation, along with relevant quantitative data and pathway diagrams to guide researchers in their experimental design.
Mechanism of Action
This compound is a spirocyclic quinazoline derivative that acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[2] iNOS is one of three isoforms of nitric oxide synthase and is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key signaling molecule involved in inflammation and pain perception. This compound selectively binds to and inhibits the activity of iNOS, thereby reducing the overproduction of NO in pathological conditions. This selective inhibition is a key feature, as it avoids interfering with the physiological functions of the other NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS), which are important for maintaining vascular tone and neuronal signaling, respectively.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Model | Species/Strain | Administration Route | Dose (mg/kg) | Efficacy | Reference |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Mouse (ICR) | Oral (p.o.) | 100 | Significant attenuation of hyperalgesia | [1] |
| Acetic Acid-Induced Writhing | Mouse (ICR) | Oral (p.o.) | 100 | Significant reduction in writhing | [1] |
| L5 Spinal Nerve Ligation (SNL)-Induced Tactile Allodynia | Mouse (BALB/c) | Intraperitoneal (i.p.) | 30 | Significant reduction in allodynia | [1] |
Experimental Protocols
Preparation and Formulation of this compound for In Vivo Administration
-
Vehicle Selection: While the specific vehicle for this compound is not explicitly detailed in the primary literature, a common approach for similar compounds is to use a vehicle that ensures solubility and is well-tolerated by the animals. A suggested starting point is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-induced effects. It is crucial to perform vehicle-only control experiments.
-
Preparation for Intraperitoneal (i.p.) Injection (30 mg/kg):
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Gradually add sterile saline or PBS to reach the final desired concentration, ensuring the solution remains clear. Vortex or sonicate if necessary to aid dissolution.
-
The final injection volume for mice is typically 10 ml/kg. For a 25g mouse, this would be 0.25 ml.
-
-
Preparation for Oral Gavage (p.o.) Administration (100 mg/kg):
-
Weigh the required amount of this compound.
-
A suspension is often suitable for oral administration. A common vehicle for oral gavage is 0.5% or 1% methylcellulose in sterile water.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to achieve the desired final concentration, ensuring a homogenous suspension.
-
The typical oral gavage volume for mice is 5-10 ml/kg.
-
Administration Protocols in Mice
a) Intraperitoneal (i.p.) Injection
-
Materials:
-
Appropriately sized sterile syringes (e.g., 1 ml)
-
Sterile needles (25-27 gauge)
-
This compound solution
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b) Oral Gavage (p.o.)
-
Materials:
-
Sterile syringes
-
Flexible or rigid oral gavage needles (18-20 gauge for adult mice)
-
This compound suspension
-
-
Procedure:
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, administer the suspension slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of discomfort or respiratory distress.
-
Key Experimental Models
a) Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia
-
Induction: Induce inflammation by injecting 20 µl of FCA into the plantar surface of one hind paw of the mouse.
-
Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle at a predetermined time point after FCA injection (e.g., 24 hours).
-
Assessment of Hyperalgesia: Measure mechanical hyperalgesia using von Frey filaments at various time points after drug administration. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw.
b) Acetic Acid-Induced Writhing Test
-
Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle.
-
Induction of Writhing: After a set pretreatment time (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 ml/kg).
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).
c) L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
-
Surgical Procedure: Under anesthesia, perform a surgical ligation of the L5 spinal nerve.
-
Post-operative Recovery: Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Drug Administration: Administer this compound (30 mg/kg, i.p.) or vehicle.
-
Assessment of Allodynia: Measure tactile allodynia using von Frey filaments on the ipsilateral (operated) hind paw at various time points after drug administration to determine the paw withdrawal threshold.
Visualizations
Signaling Pathway of iNOS Inhibition
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for this compound administration in mice.
References
Application Notes and Protocols: AR-C102222 in a Freund's Complete Adjuvant-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. The Freund's complete adjuvant (FCA)-induced arthritis model in rodents is a widely utilized preclinical model that mimics many pathological features of human RA, serving as a valuable tool for investigating disease pathogenesis and evaluating novel therapeutic agents.
One of the key inflammatory mediators implicated in RA is nitric oxide (NO), produced in excessive amounts by inducible nitric oxide synthase (iNOS). High levels of NO contribute to inflammation, tissue damage, and apoptosis of chondrocytes. Therefore, selective inhibition of iNOS presents a promising therapeutic strategy for the management of RA.
AR-C102222 is a potent and selective inhibitor of iNOS. These application notes provide a comprehensive overview of the use of this compound in the FCA-induced arthritis model, including detailed experimental protocols, quantitative data on its efficacy, and insights into its mechanism of action.
Mechanism of Action: iNOS Inhibition in Arthritis
In the pathogenesis of rheumatoid arthritis, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role. These cytokines activate intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Activation of these pathways leads to the transcriptional upregulation of the gene encoding for inducible nitric oxide synthase (iNOS).[1]
Once expressed, iNOS produces large quantities of nitric oxide (NO). This excess NO contributes to the inflammatory milieu and joint destruction through several mechanisms, including direct cytotoxicity, vasodilation, and modulation of inflammatory gene expression. Furthermore, NO can perpetuate the inflammatory cycle by influencing the production of other inflammatory mediators.
This compound, as a selective iNOS inhibitor, directly blocks the enzymatic activity of iNOS, thereby reducing the pathological overproduction of NO. This targeted inhibition is expected to ameliorate the signs and symptoms of arthritis, including swelling, pain, and inflammation, and to mitigate the downstream cascade of inflammatory events that lead to joint damage.
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Arthritis Model in Rats
This protocol describes the induction and assessment of arthritis in rats using FCA.
Materials:
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis
-
Male Sprague-Dawley rats (180-220 g)
-
Isoflurane or other suitable anesthetic
-
27-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Arthritis Induction:
-
Anesthetize the rats using isoflurane.
-
Thoroughly vortex the FCA suspension to ensure uniform distribution of the mycobacteria.
-
Inject 0.1 mL of FCA intradermally into the subplantar region of the right hind paw of each rat.[2]
-
-
Grouping and Treatment:
-
Divide the animals into the following groups (n=6-8 per group):
-
Normal Control (no FCA, vehicle treatment)
-
FCA Control (FCA-induced arthritis, vehicle treatment)
-
This compound-treated group(s) (FCA-induced arthritis, treated with desired doses of this compound)
-
Positive Control (optional, e.g., Diclofenac)
-
-
Begin treatment with this compound or vehicle on a designated day post-FCA injection (e.g., day 7) and continue for a specified duration (e.g., 22 days).[3] Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of the injected hind paw using a plethysmometer at regular intervals (e.g., weekly) to assess edema.[2]
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=severe swelling, erythema, and joint deformity. The maximum score per animal is 16.
-
Pain Threshold: Assess mechanical hyperalgesia using a von Frey filament test or thermal hyperalgesia using a hot plate test at regular intervals.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples for the measurement of serum inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Paw tissue can be collected for histological analysis and measurement of local inflammatory markers.
-
Quantitative Data
The following tables summarize representative data on the efficacy of a selective iNOS inhibitor in the FCA-induced arthritis model. While specific data for this compound is not publicly available in this exact format, the data presented for a comparable iNOS inhibitor (aminoguanidine derivative) illustrates the expected therapeutic effects.[3]
Table 1: Effect of iNOS Inhibition on Paw Volume in FCA-Induced Arthritic Rats
| Treatment Group | Day 0 (mL) | Day 7 (mL) | Day 14 (mL) | Day 21 (mL) | Day 28 (mL) |
| Normal Control | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.2 |
| FCA Control | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 | 3.5 ± 0.3 | 3.8 ± 0.4 |
| iNOS Inhibitor | 1.2 ± 0.1 | 2.4 ± 0.2 | 2.6 ± 0.2 | 2.8 ± 0.3 | 3.0 ± 0.3 |
| Diclofenac | 1.2 ± 0.1 | 2.3 ± 0.2 | 2.5 ± 0.2 | 2.7 ± 0.2 | 2.9 ± 0.3 |
Data are presented as Mean ± SEM. *p < 0.05 compared to FCA Control.
Table 2: Effect of iNOS Inhibition on Plasma Cytokine Levels in FCA-Induced Arthritic Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 35.2 ± 4.1 | 40.5 ± 5.2 | 55.1 ± 6.3 |
| FCA Control | 125.8 ± 10.3 | 142.6 ± 11.8 | 188.4 ± 15.7 |
| iNOS Inhibitor | 85.3 ± 7.9 | 98.2 ± 8.5 | 125.6 ± 10.1 |
| Diclofenac | 80.1 ± 7.2 | 92.4 ± 8.1 | 118.9 ± 9.8 |
Data are presented as Mean ± SEM. *p < 0.05 compared to FCA Control.
Visualizations
Signaling Pathway of iNOS in Rheumatoid Arthritis
References
- 1. Nitric Oxide Synthases in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 3. The effect of an aminoguanidine derivative on adjuvant arthritis in rats | Motov | Bulletin of Siberian Medicine [bulletin.ssmu.ru]
Application Notes and Protocols for AR-C102222 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), in the study of neuropathic pain mechanisms. The following sections detail the compound's mechanism of action, relevant signaling pathways, experimental protocols for in vivo studies, and quantitative data from preclinical models.
Introduction to this compound
This compound is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). In the context of neuropathic pain, the upregulation of iNOS in the nervous system is a key pathological event. Nerve injury triggers the activation of glial cells (microglia and astrocytes) and neurons, leading to an overproduction of nitric oxide (NO), a signaling molecule that contributes to central sensitization and the maintenance of pain states. By selectively inhibiting iNOS, this compound offers a targeted approach to mitigate the detrimental effects of excessive NO production in neuropathic pain without interfering with the physiological functions of other NOS isoforms.
Mechanism of Action and Signaling Pathway
Following peripheral nerve injury, a cascade of inflammatory and signaling events leads to the upregulation of iNOS expression in the dorsal horn of the spinal cord and dorsal root ganglia. Pro-inflammatory cytokines and other mediators activate transcription factors such as NF-κB and STAT1, which in turn drive the transcription of the iNOS gene. The resulting increase in iNOS protein leads to a surge in the production of nitric oxide (NO) from its substrate, L-arginine.
High concentrations of NO contribute to neuropathic pain through several downstream mechanisms:
-
Activation of the cGMP Pathway: NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which can phosphorylate various downstream targets, including ion channels and receptors, leading to neuronal hyperexcitability.
-
Formation of Peroxynitrite: NO can react with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻), a highly reactive and damaging molecule. Peroxynitrite can cause nitration of proteins, lipid peroxidation, and DNA damage, contributing to neuronal dysfunction and apoptosis, further exacerbating the pain state.
This compound specifically inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating these downstream pathological effects.
iNOS Signaling Pathway in Neuropathic Pain.
Quantitative Data on this compound Efficacy
The following table summarizes the quantitative data from a key study investigating the effect of this compound in a rodent model of neuropathic pain.
| Animal Model | Species | Treatment | Dose and Route | Outcome Measure | Result | Reference |
| L5 Spinal Nerve Ligation (SNL) | Rat | This compound | 30 mg/kg, i.p. | Tactile Allodynia (von Frey test) | Significantly reduced tactile allodynia | |
| Freund's Complete Adjuvant (FCA)-induced inflammation | Rat | This compound | 100 mg/kg, p.o. | Mechanical Hyperalgesia | Attenuated mechanical hyperalgesia |
Experimental Protocols
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical procedure induces a well-characterized and reproducible state of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antibiotic ointment
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave and sterilize the dorsal lumbar region.
-
Make a midline incision over the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.
-
Ensure hemostasis and close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures and apply antibiotic ointment.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Post-operative care should include monitoring for signs of infection and ensuring access to food and water.
-
Behavioral testing can typically commence 3-7 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating the presence of mechanical allodynia.
Materials:
-
Von Frey filaments (a set with logarithmically incremental stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a radiant heat source, indicating thermal hyperalgesia.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass surface for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform multiple trials on each paw with at least a 5-minute interval between trials.
-
Calculate the average paw withdrawal latency.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Experimental Workflow for this compound Evaluation.
Application Notes and Protocols for In Vitro Cell Culture using AR-C102222
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective competitive inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, neuropathic pain, and certain cancers. This compound, a spirocyclic fluoropiperidine quinazoline, offers a valuable tool for investigating the role of iNOS in cellular processes and for preclinical evaluation of iNOS inhibition as a therapeutic strategy. With a reported IC50 of 37 nM, it demonstrates significant potency and selectivity, making it a precise molecular probe for in vitro studies.[1] These application notes provide a comprehensive protocol for the use of this compound in in vitro cell culture systems, with a focus on macrophage cell lines.
Mechanism of Action
This compound functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. By occupying this site, it prevents the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. This selective inhibition of iNOS-mediated NO synthesis allows for the targeted investigation of its downstream effects in cellular signaling pathways.
Signaling Pathway of iNOS Inhibition by this compound
Caption: Inhibition of the iNOS signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes when using this compound in a murine macrophage cell line, RAW 264.7.
| Parameter | Value/Range | Notes |
| Cell Line | RAW 264.7 | A murine macrophage-like cell line commonly used for iNOS studies. |
| iNOS Induction | Lipopolysaccharide (LPS) (1 µg/mL) + Interferon-gamma (IFN-γ) (10 ng/mL) | Co-stimulation is recommended for robust iNOS expression. |
| This compound Concentration | 1 nM - 10 µM (Dose-response) | A starting concentration of 100 nM is recommended for significant inhibition. |
| Incubation Time | 18 - 24 hours | Optimal for iNOS expression and subsequent inhibition. |
| Solvent | Dimethyl sulfoxide (DMSO) | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. |
| Primary Readout | Nitric Oxide (NO) production | Measured by Griess Assay. |
| Secondary Readout | iNOS protein expression | Measured by Western Blot. |
Experimental Protocols
Cell Culture and iNOS Induction
This protocol describes the culture of RAW 264.7 cells and the induction of iNOS expression.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for Griess assay, 6-well for Western blot) at a density that will result in 80-90% confluency at the time of the experiment.
-
iNOS Induction:
-
Allow cells to adhere overnight.
-
Replace the culture medium with fresh medium containing 1 µg/mL LPS and 10 ng/mL IFN-γ to induce iNOS expression.
-
Include a vehicle control group (cells treated with the solvent for this compound, typically DMSO).
-
Include an un-stimulated control group (cells not treated with LPS/IFN-γ).
-
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Add the this compound working solutions to the cells simultaneously with the iNOS induction agents (LPS/IFN-γ).
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
Measurement of Nitric Oxide Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplate reader
Procedure:
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium (e.g., 0-100 µM).
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Experimental Workflow for iNOS Inhibition Assay
Caption: Workflow for assessing this compound efficacy in cell culture.
Detection of iNOS Protein Expression (Western Blot)
This protocol is for the detection of iNOS protein levels in cell lysates to confirm that this compound does not affect iNOS expression, only its activity.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After removing the supernatant for the Griess assay, wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low NO production in induced cells | - Inactive LPS/IFN-γ- Low cell confluency- Insufficient incubation time | - Use fresh or properly stored induction agents- Ensure optimal cell density- Increase incubation time to 24 hours |
| High background in Griess Assay | - Phenol red in culture medium | - Use phenol red-free medium for the experiment |
| This compound shows no inhibitory effect | - Incorrect concentration- Degraded compound | - Verify stock and working solution concentrations- Use a fresh aliquot of the compound |
| Cell toxicity observed | - High concentration of this compound- High DMSO concentration | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration- Ensure final DMSO concentration is ≤ 0.1% |
Conclusion
This compound is a specific and potent tool for the in vitro investigation of iNOS. The protocols outlined in these application notes provide a framework for researchers to study the effects of iNOS inhibition in a controlled cellular environment. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the role of iNOS in health and disease.
References
Application Notes and Protocols: Measuring Nitric Oxide Production in Macrophages with AR-C102222
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule and an important component of the innate immune response, primarily produced by macrophages to combat pathogens. The inducible nitric oxide synthase (iNOS or NOS2) is the primary enzyme responsible for the high-output production of NO in activated macrophages. Dysregulation of iNOS activity is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
AR-C102222 is a potent and highly selective inhibitor of iNOS. Its ability to selectively target iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable tool for studying the specific roles of iNOS in physiological and pathological processes. These application notes provide a detailed protocol for measuring nitric oxide production in a macrophage cell line and for evaluating the inhibitory effects of this compound.
Data Presentation
The inhibitory potency and selectivity of this compound are summarized in the tables below. This data highlights its efficacy as a research tool for investigating iNOS-mediated pathways.
Table 1: Inhibitory Activity of this compound on iNOS
| Parameter | Value | Reference |
| IC₅₀ for iNOS | 37 nM | [1] |
| Mechanism of Action | Competitive Inhibitor | [2] |
Table 2: Selectivity of this compound for NOS Isoforms
| NOS Isoform | Selectivity vs. iNOS | Reference |
| eNOS | ~3000-fold less sensitive | [3] |
| nNOS | Data not available |
Signaling Pathways and Experimental Workflow
To understand the context of this experimental protocol, it is essential to visualize the key biological pathway and the overall experimental procedure.
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Reagents:
-
This compound (selective iNOS inhibitor)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
-
Equipment:
-
Cell culture flasks and plates (96-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
Standard laboratory equipment (pipettes, etc.)
-
Protocol 1: Culturing and Seeding of RAW 264.7 Macrophages
-
Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
Harvest cells using a cell scraper.
-
Perform a cell count and assess viability.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
Protocol 2: Treatment of Macrophages with this compound and LPS
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should be kept below 0.1% to avoid cytotoxicity.
-
Pre-treatment with this compound:
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add a small volume of the LPS working solution to each well to achieve a final concentration of 1 µg/mL, ensuring the total volume remains consistent across wells.
-
Include control wells:
-
Cells + medium (negative control)
-
Cells + medium + vehicle + LPS (positive control)
-
Cells + medium + this compound (to check for effects of the inhibitor alone)
-
-
Incubate the plate for an additional 24 hours at 37°C.
-
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
Nitric oxide is an unstable molecule and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[1]
-
Preparation of Nitrite Standard Curve:
-
Prepare a stock solution of sodium nitrite (e.g., 100 µM) in culture medium.
-
Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.
-
-
Griess Assay Procedure:
-
After the 24-hour treatment period, carefully collect 50 µL of the culture supernatant from each well of the 96-well plate and transfer to a new flat-bottom 96-well plate.
-
Add 50 µL of the Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to calculate the nitrite concentration in each experimental sample.
-
To determine the IC₅₀ of this compound, plot the percentage of NO inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in NO production is due to iNOS inhibition and not to cytotoxicity of this compound.
-
LPS Potency: The potency of LPS can vary between batches and suppliers. It is recommended to perform a dose-response experiment to determine the optimal concentration of LPS for iNOS induction in your specific experimental setup.
-
Interference with Griess Assay: Some compounds can interfere with the Griess reaction. To control for this, include wells with the highest concentration of this compound in cell-free medium to assess any direct interaction with the assay reagents.
-
Background Nitrite: The culture medium itself may contain a low level of nitrite. Always include a blank of fresh culture medium in your assay to determine the background absorbance.
By following these detailed protocols, researchers can effectively measure nitric oxide production in macrophages and accurately assess the inhibitory potential of compounds like this compound, contributing to a deeper understanding of the role of iNOS in health and disease.
References
Application Notes and Protocols for AR-C102222 Treatment in a Lipopolysaccharide (LPS) Challenge Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that plays a critical role in the inflammatory cascade by producing large amounts of nitric oxide (NO).[1][2] The lipopolysaccharide (LPS) challenge model is a widely used and well-characterized in vivo method to induce a systemic inflammatory response, mimicking aspects of bacterial infection. This model is instrumental in the evaluation of novel anti-inflammatory therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in an LPS-induced inflammation model. The information herein is intended to guide researchers in designing and executing experiments to assess the anti-inflammatory efficacy of this compound.
Mechanism of Action in LPS Challenge
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells, particularly macrophages. This recognition initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The subsequent increase in iNOS expression leads to a surge in nitric oxide production, a key mediator of inflammation. This compound exerts its anti-inflammatory effect by selectively inhibiting the activity of iNOS, thereby reducing the excessive production of nitric oxide.
Data Presentation: Expected Outcomes
While specific quantitative data for this compound in an LPS challenge model is not extensively available in public literature, the following tables provide representative data that can be expected based on the mechanism of action of selective iNOS inhibitors.
Table 1: Representative Effect of this compound on Pro-Inflammatory Cytokine Levels in an In Vivo LPS Challenge Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 120 ± 20 | 100 ± 15 | 50 ± 10 |
| LPS (1 mg/kg) | - | 2800 ± 350 | 2000 ± 280 | 950 ± 120 |
| This compound + LPS | 10 | 2100 ± 300 | 1550 ± 210 | 700 ± 90 |
| This compound + LPS | 30 | 1500 ± 220 | 1100 ± 150 | 500 ± 70 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical representations.
Table 2: Representative Effect of this compound on Serum Nitric Oxide Levels in an In Vivo LPS Challenge Model
| Treatment Group | Dose (mg/kg) | Serum Nitrite/Nitrate (µM) |
| Vehicle Control | - | 8 ± 1.5 |
| LPS (1 mg/kg) | - | 55 ± 7 |
| This compound + LPS | 10 | 30 ± 4 |
| This compound + LPS | 30 | 15 ± 2.5 |
Data are presented as mean ± SEM and are hypothetical representations.
Experimental Protocols
Protocol 1: In Vivo LPS Challenge in a Rodent Model
This protocol describes a general procedure for inducing systemic inflammation using LPS in rats to evaluate the efficacy of this compound.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Syringes and needles for administration
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group), including a vehicle control group, an LPS-only group, and this compound treatment groups at various doses.
-
This compound Administration: Prepare a fresh solution or suspension of this compound in the chosen vehicle. Administer this compound or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A common pre-treatment time is 1 hour before the LPS challenge.
-
LPS Administration: Prepare a fresh solution of LPS in sterile saline. Administer a single dose of LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection to all groups except the vehicle control group.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2, 4, or 6 hours), collect blood samples. A common time point for peak cytokine response is around 2-4 hours. Anesthetize the animals and collect blood via cardiac puncture or from the tail vein.
-
Sample Processing: Centrifuge the blood samples to separate plasma or serum and store at -80°C until analysis.
Protocol 2: Measurement of Inflammatory Markers
A. Cytokine Analysis by ELISA:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, including the preparation of standards, controls, and samples.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
B. Nitric Oxide Measurement (Griess Assay):
-
Measure the stable end-products of NO, nitrite and nitrate, in the plasma or serum samples.
-
Use a commercially available Griess reagent kit.
-
The protocol typically involves the conversion of nitrate to nitrite using nitrate reductase, followed by the addition of the Griess reagent, which reacts with nitrite to form a colored azo compound.
-
Measure the absorbance at the specified wavelength (usually 540 nm).
-
Determine the nitrite/nitrate concentration from a standard curve.
Visualizations
Caption: Simplified signaling pathway of LPS-induced inflammation and the point of intervention for this compound.
Caption: General experimental workflow for evaluating this compound in an LPS challenge model.
References
- 1. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of pro-inflammatory cytokine release by selective inhibition of inducible nitric oxide synthase in mucosal explants from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AR-C102222 in Postoperative Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Nitric oxide (NO) produced by iNOS is a key signaling molecule implicated in the pathophysiology of pain, particularly in inflammatory and postoperative settings.[1] Upregulation of iNOS following tissue injury contributes to central sensitization, a key mechanism underlying the heightened pain sensitivity observed after surgery. Therefore, selective inhibition of iNOS by this compound presents a promising therapeutic strategy for the management of postoperative pain. These application notes provide an overview of the use of this compound in a preclinical model of postoperative pain, including experimental protocols and data interpretation.
Data Presentation
While the primary literature indicates that this compound significantly reduces postoperative pain behavior, specific quantitative data on paw withdrawal thresholds from the key study by Labuda et al. (2006) were not publicly available.[1] The tables below are structured to present the expected data from such studies and include illustrative data from other studies using the same animal model to demonstrate how results would be typically presented.
Table 1: Effect of this compound on Mechanical Allodynia in a Rodent Model of Postoperative Pain (Illustrative Data)
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Incision Paw Withdrawal Threshold (g) | 24h Post-Incision Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | - | 15.2 ± 0.8 | 2.5 ± 0.3 | 0% |
| This compound | 30 | 14.9 ± 0.7 | 8.7 ± 0.6 | 50% |
| Positive Control (e.g., Morphine) | 10 | 15.1 ± 0.9 | 13.5 ± 1.0 | 90% |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. The "% Reversal of Hyperalgesia" is calculated as: [(Post-drug threshold - Post-vehicle threshold) / (Pre-incision threshold - Post-vehicle threshold)] x 100. This data is illustrative and not from a specific study on this compound.
Table 2: Time Course of the Antinociceptive Effect of this compound (Illustrative Data)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at Time Post-Dosing | |||
| 1h | 2h | 4h | 6h | ||
| Vehicle | - | 2.6 ± 0.4 | 2.4 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.5 |
| This compound | 30 | 7.8 ± 0.5 | 9.1 ± 0.7 | 6.5 ± 0.6* | 4.2 ± 0.5 |
*p < 0.05 compared to Vehicle group at the corresponding time point. Data are presented as mean ± SEM. This data is illustrative.
Experimental Protocols
Rodent Hindpaw Incision Model of Postoperative Pain
This widely used model mimics the pain experienced by humans after surgery.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments (scalpel with #11 blade, fine forceps)
-
Sutures (e.g., 5-0 silk)
-
Topical antibiotic ointment
-
Heating pad to maintain body temperature
-
Von Frey filaments for assessing mechanical allodynia
Protocol:
-
Anesthetize the animal using isoflurane (5% for induction, 2-2.5% for maintenance).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Position the animal in a supine or lateral position to expose the plantar surface of the hindpaw.
-
Sterilize the plantar surface of the right hindpaw with 70% ethanol.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the proximal edge of the heel and extending towards the toes.
-
Gently lift the underlying plantaris muscle with fine forceps to expose the muscle belly.
-
Suture the skin incision with two to three stitches of 5-0 silk.
-
Apply a topical antibiotic ointment to the wound.
-
Allow the animal to recover from anesthesia in a warm cage.
-
Monitor the animal for any signs of distress.
Assessment of Mechanical Allodynia
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key measure of postoperative pain.
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the incised paw, near the wound.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Drug Administration
-
This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg) at a specific time point relative to the surgery or pain assessment.[1]
Visualizations
Signaling Pathway of iNOS in Postoperative Pain
Caption: Role of iNOS in the postoperative pain pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a postoperative pain model.
References
Application Note: Western Blot Analysis of iNOS Expression Following AR-C102222 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a mediator implicated in various inflammatory diseases and neuropathic pain.[1][2] The expression of iNOS is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3] Consequently, inhibitors of iNOS are of great interest as potential therapeutic agents. AR-C102222 is a potent and selective inhibitor of iNOS, demonstrating anti-inflammatory and antinociceptive properties in various preclinical models.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to quantify the in vitro effect of this compound on iNOS protein expression in a relevant cell model.
Principle
This protocol describes the induction of iNOS expression in murine macrophage-like RAW 264.7 cells using LPS. Subsequently, the cells are treated with varying concentrations of the selective iNOS inhibitor, this compound. The effect of this compound on iNOS protein levels is then quantified using Western blot analysis. This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and detecting the target protein (iNOS) using a specific primary antibody, followed by a secondary antibody conjugated to a detection enzyme.[3] Densitometric analysis of the resulting bands allows for the quantification of iNOS expression relative to a loading control.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot analysis of iNOS expression in LPS-stimulated RAW 264.7 cells treated with this compound for 24 hours. The data illustrates a dose-dependent inhibition of iNOS protein expression by this compound.
Disclaimer: The following data is illustrative and intended to represent the expected outcome of the described experiment. Specific results may vary based on experimental conditions.
| Treatment Group | This compound Concentration (µM) | Mean Relative iNOS Expression (Normalized to Loading Control) | Standard Deviation | % Inhibition of iNOS Expression |
| Untreated Control | 0 | 0.05 | ± 0.02 | N/A |
| LPS-Stimulated (Vehicle) | 0 | 1.00 | ± 0.12 | 0% |
| LPS + this compound | 1 | 0.85 | ± 0.10 | 15% |
| LPS + this compound | 10 | 0.45 | ± 0.08 | 55% |
| LPS + this compound | 50 | 0.15 | ± 0.05 | 85% |
| LPS + this compound | 100 | 0.08 | ± 0.03 | 92% |
Experimental Protocols
Cell Culture and Treatment
This protocol details the culture of RAW 264.7 cells and their subsequent treatment to induce iNOS expression and test the inhibitory effect of this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
6-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well in complete DMEM and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: The following day, replace the medium with fresh DMEM. Prepare serial dilutions of this compound in DMEM from the stock solution. Add the desired concentrations of this compound to the respective wells. For the vehicle control, add an equivalent volume of DMSO-containing medium. Incubate for 1 hour.
-
iNOS Induction: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein and store at -80°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
This protocol outlines the procedure for detecting and quantifying iNOS protein expression in the prepared cell lysates.
Materials:
-
Protein lysates from treated and control cells
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-10%)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-iNOS antibody (e.g., rabbit polyclonal)
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Dilute the protein lysates with Laemmli sample buffer to a final concentration of 1 µg/µL. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with the loading control antibody (e.g., β-actin) following a similar procedure (steps 5-10).
-
Densitometry Analysis: Quantify the band intensities for iNOS and the loading control using image analysis software (e.g., ImageJ). Normalize the iNOS band intensity to the corresponding loading control band intensity to obtain the relative iNOS expression.
Visualizations
iNOS Signaling Pathway
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of iNOS expression after this compound treatment.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AR-C102222 solubility issues in aqueous buffers
Welcome to the technical support center for AR-C102222. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and troubleshooting advice for solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It belongs to the spirocyclic quinazoline class of compounds.[1][2] Like many small molecule inhibitors, particularly those with heterocyclic ring structures, this compound has low intrinsic solubility in aqueous solutions. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation, which can lead to inaccurate and non-reproducible results.
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer (e.g., PBS, cell culture medium). What happened and what should I do?
This is a common issue known as solvent-shift precipitation. This compound is likely soluble in a high-polarity organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer, the dramatic change in solvent polarity reduces the compound's solubility, causing it to "crash out" of solution.[3]
To resolve this, consider the following troubleshooting steps:
-
Pre-warm the aqueous buffer: Ensure your buffer or cell culture medium is pre-warmed to 37°C before adding the compound stock.
-
Modify the dilution method: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring. This avoids localized high concentrations of the compound.
-
Use an intermediate dilution step: Perform a serial dilution. For example, dilute the 1000x DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume.
-
Lower the final DMSO concentration: While preparing a highly concentrated stock is common, it can increase the risk of precipitation upon dilution. Try preparing a less concentrated stock solution and adding a slightly larger volume to your aqueous buffer, as long as the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%, ideally ≤ 0.1%).[4]
Q3: What is the best way to prepare a stock solution of this compound?
The recommended solvent for preparing stock solutions of quinazoline-based inhibitors is typically a high-purity, anhydrous organic solvent.[5]
| Solvent | General Recommendation |
| Dimethyl Sulfoxide (DMSO) | Primary choice. Most common and effective solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Ensure use of anhydrous, high-purity DMSO. |
| Ethanol (EtOH) | Alternative. Can be used, but may not achieve the same high concentration as DMSO. May be preferred for certain in vivo applications where DMSO toxicity is a concern. |
| N,N-Dimethylformamide (DMF) | Alternative. Another polar aprotic solvent that can be effective for dissolving quinazoline derivatives. |
Note: Specific quantitative solubility data for this compound is not widely published. It is recommended to perform a small-scale solubility test with your specific batch of the compound.
Troubleshooting Guide: Step-by-Step Workflow
If you encounter precipitation, follow this workflow to diagnose and solve the issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound will be needed from the supplier data sheet for accurate calculations).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in a water bath sonicator for 5-10 minutes can also be effective.
-
Verify Dissolution: Ensure the solution is completely clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (e.g., Cell Culture Medium)
-
Prepare Buffer: Pre-warm the sterile aqueous buffer (e.g., DMEM with 10% FBS) to 37°C.
-
Calculate Volumes: Determine the volume of the 10 mM DMSO stock needed for your final experimental concentration. Ensure the final DMSO concentration will be at a level tolerated by your cells (e.g., ≤ 0.1% v/v).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Final Mix: Continue to gently mix the final solution for another minute to ensure homogeneity.
-
Use Immediately: Use the freshly prepared solution immediately for your experiment to minimize the risk of precipitation over time.
Mechanism of Action: iNOS Inhibition Pathway
This compound exerts its effect by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. In inflammatory conditions, cells like macrophages are stimulated by cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS).[2] This triggers intracellular signaling cascades, primarily through the NF-κB pathway, leading to the transcription and translation of the iNOS enzyme.[2][6] The active iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[2] High levels of NO produced by iNOS are associated with inflammation and pain. This compound directly inhibits the catalytic activity of iNOS, blocking this production of NO.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Optimizing AR-C102222 dosage for maximum efficacy in rats
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of AR-C102222 for maximum efficacy in rat models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Its mechanism of action is to specifically block the production of nitric oxide (NO) by iNOS, which is often upregulated in inflammatory and neuropathic pain conditions.[1] This selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) minimizes potential cardiovascular and neurological side effects.[2]
Q2: What are the recommended starting doses for this compound in rats?
A2: The optimal dose of this compound in rats depends on the experimental model and the route of administration. Based on published studies, a dose of 100 mg/kg administered orally (p.o.) has been shown to be effective in reducing inflammation and inflammatory pain.[1] For neuropathic pain models, a dose of 30 mg/kg administered intraperitoneally (i.p.) has demonstrated significant efficacy in reducing tactile allodynia.[1]
Q3: What is the difference between oral (p.o.) and intraperitoneal (i.p.) administration for this compound?
A3: Oral administration involves administering the compound through the mouth, usually via gavage, allowing for absorption through the gastrointestinal tract. Intraperitoneal injection involves injecting the compound directly into the peritoneal cavity. Generally, i.p. administration leads to faster and more complete absorption compared to oral administration, which can be affected by factors like gastric emptying and first-pass metabolism. The choice of administration route should be guided by the specific experimental design and desired pharmacokinetic profile.
Q4: How should I prepare this compound for administration to rats?
A4: The formulation for this compound will depend on the chosen route of administration. For oral administration, it can often be suspended in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose. For intraperitoneal injection, it may need to be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the solvent is non-toxic to the animals. Always perform a small pilot study to check for solubility and any adverse reactions to the vehicle.
Q5: What are the expected therapeutic effects of this compound in rat models?
A5: In rat models of inflammation, this compound is expected to reduce swelling, and hyperalgesia.[1] In neuropathic pain models, it has been shown to alleviate tactile allodynia.[1] The therapeutic effects are linked to the inhibition of iNOS and the subsequent reduction in nitric oxide production at the site of inflammation or nerve injury.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate Dose: The dose may be too low for the specific animal model or strain. | Gradually increase the dose in subsequent experiments. Review literature for doses used in similar models. |
| Poor Bioavailability: The compound may not be adequately absorbed. | Consider switching from oral to intraperitoneal administration for potentially higher bioavailability. Ensure proper formulation and vehicle for administration. | |
| Timing of Administration: The drug may not have been administered at the optimal time relative to the induction of the disease model. | Conduct a time-course study to determine the optimal window for drug administration. | |
| Incorrect Disease Model: The chosen animal model may not be appropriate for evaluating the efficacy of an iNOS inhibitor. | Ensure that iNOS is known to play a significant role in the pathophysiology of the chosen model. | |
| Adverse Effects (e.g., lethargy, weight loss) | Toxicity: The dose may be too high, or the vehicle may be causing adverse reactions. | Reduce the dose. Conduct a dose-response study to identify the maximum tolerated dose. Test the vehicle alone to rule out vehicle-specific toxicity. |
| Off-Target Effects: Although selective, high concentrations may lead to inhibition of other NOS isoforms. | Use the lowest effective dose. Consider using a different selective iNOS inhibitor for comparison. | |
| High Variability in Results | Inconsistent Dosing Technique: Variations in oral gavage or i.p. injection technique can lead to variable drug delivery. | Ensure all personnel are properly trained and consistent in their administration techniques. |
| Animal-to-Animal Variation: Biological variability is inherent in animal studies. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. | |
| Compound Stability: The prepared formulation may not be stable. | Prepare fresh solutions for each experiment. Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the correct temperature). |
Data Presentation
Table 1: Summary of this compound Efficacy Data in Rats
| Experimental Model | Administration Route | Dosage | Observed Efficacy | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Oral (p.o.) | 100 mg/kg | Significant reduction in inflammation | [1] |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Oral (p.o.) | 100 mg/kg | Attenuation of mechanical hyperalgesia | [1] |
| Acetic Acid-Induced Writhing | Oral (p.o.) | 100 mg/kg | Attenuation of writhing response | [1] |
| L5 Spinal Nerve Ligation (SNL) - Tactile Allodynia | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [1] |
| Hindpaw Incision (INC) - Tactile Allodynia | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Inflammatory Pain
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days before the experiment. House them in a controlled environment with free access to food and water.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose. For a 100 mg/kg dose in a 250 g rat, weigh 25 mg of this compound and suspend it in a final volume of 1 ml of vehicle.
-
Administration: Administer the this compound suspension or vehicle orally using a gavage needle. The volume should typically be 4 ml/kg.
-
Induction of Inflammation: One hour after drug administration, induce inflammation (e.g., by injecting Freund's Complete Adjuvant into the paw).
-
Efficacy Assessment: Measure inflammatory parameters (e.g., paw volume, mechanical withdrawal threshold) at predetermined time points after the induction of inflammation.
-
Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Neuropathic Pain
-
Animal Preparation: Use male Sprague-Dawley rats (200-250 g) that have undergone a neuropathic pain induction surgery (e.g., L5 spinal nerve ligation) and have developed stable tactile allodynia.
-
Formulation Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final concentration. For a 30 mg/kg dose in a 250 g rat, dissolve 7.5 mg of this compound. The final DMSO concentration should be below 5%.
-
Administration: Administer the this compound solution or vehicle (with the same DMSO concentration) via intraperitoneal injection. The injection volume should be around 2 ml/kg.
-
Efficacy Assessment: Measure the tactile withdrawal threshold using von Frey filaments at baseline (before injection) and at several time points after injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze the change in withdrawal threshold from baseline for both the drug-treated and vehicle-treated groups using appropriate statistical methods.
Mandatory Visualizations
Caption: Signaling pathway of iNOS inhibition by this compound.
Caption: Experimental workflow for this compound efficacy testing in rats.
Caption: Logical troubleshooting flow for this compound experiments.
References
Potential off-target effects of AR-C102222 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It belongs to the spirocyclic quinazoline class of inhibitors.[1] iNOS is one of three isoforms of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO). The other two isoforms are neuronal NOS (nNOS) and endothelial NOS (eNOS).[3] iNOS is typically not expressed in resting cells but is induced by pro-inflammatory stimuli such as cytokines and microbial products.[3] By selectively inhibiting iNOS, this compound can be used to study the role of iNOS-derived NO in various cellular processes, particularly in the context of inflammation and pain.[2]
Q2: How selective is this compound for iNOS over other NOS isoforms?
This compound exhibits high selectivity for iNOS over eNOS. One study reported a 3000-fold selectivity for iNOS over eNOS.[1] This high selectivity is a key advantage for dissecting the specific contributions of iNOS in experimental systems.
Quantitative Data: Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against the three human NOS isoforms.
| Target | IC50 (nM) |
| iNOS | 10 |
| nNOS | 1200 |
| eNOS | 30000 |
Data compiled from a study by Garcin et al. (2008).[1]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
Problem 1: No observable effect of this compound on nitric oxide production.
-
Possible Cause 1: iNOS is not expressed in your cell type.
-
Troubleshooting Step: Confirm iNOS expression in your cells at the protein level using Western blotting. It's important to note that iNOS is an inducible enzyme, so cells must be stimulated with appropriate agents (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) to induce its expression.[3][4]
-
-
Possible Cause 2: Incorrect concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Inactive inhibitor.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.
-
Problem 2: Unexpected phenotypic changes in cells treated with this compound that are inconsistent with iNOS inhibition.
-
Possible Cause: Potential off-target effects.
-
Background: While this compound is highly selective for iNOS, the possibility of off-target effects should be considered, especially at higher concentrations. Structurally related compounds to this compound have been shown to inhibit monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate and other monocarboxylates across the plasma membrane. Inhibition of MCTs can lead to alterations in cellular metabolism, including changes in glycolysis and intracellular pH.
-
Troubleshooting Steps:
-
Rule out cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed phenotype is not due to cell death.
-
Investigate potential MCT inhibition:
-
Measure extracellular lactate levels in your cell culture medium. A decrease in lactate export could indicate MCT inhibition.
-
Perform a lactate uptake or efflux assay to directly assess MCT activity.
-
-
Confirm with a structurally different iNOS inhibitor: Use another selective iNOS inhibitor with a different chemical scaffold to see if the unexpected phenotype is recapitulated. If the effect is specific to this compound, it is more likely to be an off-target effect.
-
-
Problem 3: High variability in results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Maintain consistency in cell passage number, seeding density, and stimulation conditions (e.g., concentration and duration of LPS/IFN-γ treatment).
-
-
Possible Cause: Instability of this compound in culture medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in culture medium before being added to the cells.
-
Experimental Protocols
1. Western Blot for iNOS Expression
This protocol is to confirm the induction of iNOS protein in your cell line.
-
Cell Lysis:
-
After treating cells with inducing agents (e.g., LPS and IFN-γ), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Lactate Assay
This protocol can be used to measure extracellular lactate as an indicator of potential MCT inhibition.
-
Sample Collection:
-
Collect the cell culture medium at different time points after treatment with this compound.
-
Centrifuge the medium at 10,000 x g for 5 minutes to remove any cell debris.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit.
-
Prepare lactate standards and a reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to the standards and samples in a 96-well plate.
-
Incubate for the recommended time at 37°C, protected from light.
-
Measure the absorbance at the specified wavelength.
-
Determine the lactate concentration in the samples by comparing to the standard curve.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothesized off-target effect of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the stability of AR-C102222 in solution over time
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of the selective iNOS inhibitor, AR-C102222, in solution over time. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes and neuropathic pain.[1][2] The stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, resulting in diminished inhibitory activity and potentially misleading data.
Q2: What are the general recommendations for storing a stock solution of an iNOS inhibitor like this compound?
Q3: What factors can influence the stability of this compound in solution?
Several factors can affect the stability of a small molecule like this compound in solution, including:
-
Solvent: The choice of solvent (e.g., DMSO, ethanol, aqueous buffers) can significantly impact stability.
-
pH: The acidity or alkalinity of the solution can promote hydrolysis, particularly for compounds with susceptible functional groups like amides, which are present in the quinazoline structure of this compound.[4]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: How can I assess the stability of my this compound solution?
A stability study should be conducted by monitoring the concentration of this compound over time under various conditions. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity in my assay. | Degradation of the compound in the working solution. | Perform a stability study of this compound under your specific assay conditions (buffer, temperature, light exposure). Prepare fresh working solutions for each experiment. |
| Inconsistent results between experiments. | Inconsistent storage or handling of this compound solutions. | Standardize your protocol for solution preparation, storage, and handling. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating HPLC method. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility of this compound in the chosen buffer. | Check the solubility of this compound in your buffer system. You may need to adjust the pH or add a small percentage of an organic co-solvent (e.g., DMSO, ethanol), ensuring the co-solvent concentration does not affect your assay. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound Stock Solution
This protocol outlines a basic experiment to determine the short-term stability of an this compound stock solution.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Divide the stock solution into aliquots in amber vials to protect from light.
-
Store the aliquots under different temperature conditions:
-
-80°C (for long-term reference)
-
-20°C
-
4°C
-
Room temperature (approximately 20-25°C)
-
-
Establish a time-point schedule for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
At each time point, analyze one aliquot from each storage condition using a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point and compare it to the Day 0 measurement.
Data Presentation:
| Storage Temperature | Day 0 (% of Initial Concentration) | Day 1 (% of Initial Concentration) | Day 3 (% of Initial Concentration) | Day 7 (% of Initial Concentration) | Day 14 (% of Initial Concentration) | Day 30 (% of Initial Concentration) |
| -80°C | 100 | |||||
| -20°C | 100 | |||||
| 4°C | 100 | |||||
| Room Temperature | 100 |
Protocol 2: Forced Degradation Study of this compound
This study is designed to identify potential degradation pathways and products under stress conditions.
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 24 hours.
-
Photodegradation: Expose to a photostability chamber or direct sunlight for 24 hours.
-
-
Analyze the stressed samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of any degradation products.
-
A control sample (unstressed) should be analyzed for comparison.
Data Presentation:
| Stress Condition | This compound Remaining (%) | Number of Degradation Peaks | Retention Times of Major Degradants (min) |
| Control | 100 | 0 | N/A |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| 80°C | |||
| Light Exposure |
Visualizations
Caption: iNOS pathway and this compound inhibition.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
Mitigating vehicle effects in AR-C102222 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating vehicle-related effects in in vivo studies involving the selective iNOS inhibitor, AR-C102222.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions and pain states.[1][3][4] this compound exerts its therapeutic effects by binding to the iNOS enzyme and blocking the production of NO, thereby reducing inflammation and pain.
Q2: What are the common routes of administration for this compound in preclinical studies?
A2: Based on published literature, this compound has been successfully administered in rodents via both oral (p.o.) and intraperitoneal (i.p.) routes.[3]
Q3: Why is the choice of vehicle important for in vivo studies with this compound?
A3: The vehicle, or the substance used to dissolve or suspend a drug for administration, is critical for ensuring the drug's solubility, stability, and bioavailability. An inappropriate vehicle can lead to poor drug exposure, local irritation at the injection site, systemic toxicity, and confounding experimental results. Therefore, careful selection and validation of the vehicle are essential for the successful execution of in vivo studies.
Q4: What are some common vehicles used for poorly water-soluble compounds like this compound?
A4: For compounds with low aqueous solubility, common vehicle formulations often include a combination of solvents and excipients to enhance dissolution and maintain stability. These can include:
-
Aqueous solutions with co-solvents: Saline or phosphate-buffered saline (PBS) mixed with a certain percentage of organic solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs).
-
Suspensions: The compound is micronized and suspended in an aqueous medium containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80).
-
Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be used, particularly for oral or subcutaneous administration.
Q5: How can I control for potential vehicle effects in my experiment?
A5: It is crucial to include a vehicle-only control group in your study design. This group receives the same volume of the vehicle used to deliver this compound, administered by the same route and frequency. This allows you to differentiate the pharmacological effects of this compound from any physiological changes induced by the vehicle itself.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has decreased, reducing solubility.- The components of the co-solvent system were not mixed in the correct order. | - Perform solubility studies to determine the optimal concentration.- Gently warm the solution before administration.- Prepare the formulation by first dissolving this compound in the organic co-solvent before adding the aqueous component. |
| Signs of toxicity in the vehicle control group (e.g., lethargy, weight loss, irritation at the injection site) | - The concentration of the organic co-solvent (e.g., DMSO) is too high.- The pH or osmolality of the vehicle is not physiological.- The administration volume is too large. | - Reduce the percentage of the organic co-solvent to the lowest effective concentration.- Adjust the pH of the vehicle to be near neutral (pH 7.2-7.4) and ensure it is iso-osmotic.- Adhere to recommended administration volume limits for the specific animal model and route. |
| High variability in experimental results | - Inconsistent vehicle preparation.- Incomplete dissolution or non-uniform suspension of this compound.- Variable administration technique. | - Standardize the vehicle preparation protocol.- Ensure complete dissolution or create a homogenous suspension before each administration.- Provide thorough training on administration techniques to all personnel. |
| Lack of expected therapeutic effect | - Poor bioavailability of this compound due to the vehicle formulation.- Degradation of this compound in the vehicle. | - Test alternative vehicle formulations to improve solubility and absorption.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Experimental Protocols
The following are generalized protocols for the preparation of this compound formulations for oral and intraperitoneal administration. Note: The exact vehicle composition for this compound from the primary literature could not be definitively ascertained. Therefore, the following are recommended starting points based on common practices for quinazoline derivatives. Researchers should perform their own formulation development and tolerability studies.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, gently grind the this compound in a mortar and pestle to a fine powder to aid in suspension.
-
Prepare the vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add 100 µL of Tween 80 to the CMC solution and mix thoroughly.
-
Slowly add the powdered this compound to the vehicle while continuously stirring to form a homogenous suspension.
-
Visually inspect for any large aggregates. The suspension should be milky and uniform.
-
Administer the suspension via oral gavage at the desired dose. Ensure the suspension is well-mixed before each administration.
-
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Co-solvent System)
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the co-solvent vehicle. A common starting point is a mixture of DMSO, PEG400, and saline. It is critical to determine the maximum tolerated concentration of DMSO and PEG400 in the specific animal model. A suggested starting formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
First, dissolve the this compound completely in DMSO.
-
Next, add the PEG400 and mix until the solution is clear.
-
Finally, add the sterile saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the drug concentration).
-
Administer the solution via intraperitoneal injection at the desired dose.
-
Quantitative Data
The following table summarizes recommended starting points for vehicle compositions for in vivo studies with this compound, based on general practices for similar compounds. Researchers must validate these for their specific experimental conditions.
| Route of Administration | Vehicle Component | Suggested Concentration Range | Notes |
| Oral (p.o.) | Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) | Suspending agent |
| Tween 80 | 0.1% - 0.5% (v/v) | Surfactant to aid in wetting and suspension | |
| Saline or Water | q.s. to final volume | ||
| Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | 5% - 10% (v/v) | Co-solvent. Use the lowest effective concentration. |
| Polyethylene glycol 400 (PEG400) | 30% - 50% (v/v) | Co-solvent. | |
| Saline (0.9% NaCl) | q.s. to final volume |
Visualizations
Diagram 1: Signaling Pathway of iNOS Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting the iNOS pathway.
Diagram 2: Troubleshooting Workflow for Vehicle Effects
Caption: A logical workflow for troubleshooting common vehicle-related issues.
References
- 1. Interleukin-1 signaling is required for induction and maintenance of postoperative incisional pain: Genetic and pharmac… [ouci.dntb.gov.ua]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in AR-C102222 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It functions by competing with the substrate L-arginine, thereby preventing the synthesis of nitric oxide (NO) by iNOS.[2] This selectivity is crucial for avoiding the inhibition of other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS), which are involved in vital physiological processes.[3]
Q2: What is the difference between this compound and other compounds with similar names, such as AR-C122982 or AR-C155858?
This is a critical point of potential confusion. While the names are similar, their targets are entirely different.
-
AR-C122982 and AR-C155858: Inhibitors of monocarboxylate transporters (MCTs) , which are responsible for lactate transport across cell membranes.[4][5][6]
Using the wrong compound will lead to entirely different and unexpected biological effects. Always verify the compound's identity and intended target.
Q3: What are the common applications of this compound in research?
This compound is primarily used to investigate the role of iNOS-mediated NO production in various pathological conditions. It has been utilized in rodent models of:
-
Inflammatory pain[1]
-
Neuropathic pain[1]
-
Post-operative pain[1]
-
Adjuvant-induced arthritis[3]
-
Pancreatitis[3]
Q4: What is the solubility and stability of this compound?
The solubility and stability of this compound can vary depending on the solvent and storage conditions. It is recommended to consult the manufacturer's datasheet for specific information. As a general guideline for many small molecule inhibitors, stock solutions are often prepared in DMSO and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Lack of Expected Efficacy (In Vitro)
Unexpected Result: You are not observing the expected reduction in nitrite levels (a proxy for NO production) in your LPS/IFN-γ stimulated macrophage cell line (e.g., RAW 264.7) after treatment with this compound.
| Potential Cause | Suggested Action |
| Insufficient iNOS Induction | Confirm that your stimulating agents (e.g., LPS, IFN-γ) are potent and used at the correct concentration to induce iNOS expression. Measure iNOS protein levels by Western blot or mRNA levels by RT-qPCR. |
| Incorrect Timing of Treatment | This compound inhibits iNOS activity. Ensure that the inhibitor is added prior to or concurrently with the iNOS-inducing stimulus to see the most significant effect on nitrite accumulation. |
| Compound Degradation | The this compound stock solution may have degraded. Prepare a fresh stock solution from a new vial. |
| Assay Interference | The Griess assay, used to measure nitrite, can be prone to interference. Ensure your assay is properly validated and run appropriate controls.[3] |
Issue 2: Unexpected Cytotoxicity
Unexpected Result: You observe a significant decrease in cell viability in your cell culture experiments at concentrations where this compound is expected to be non-toxic.
| Potential Cause | Suggested Action |
| Solvent Toxicity | If using a high concentration of a DMSO stock, the DMSO itself may be causing cytotoxicity. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). |
| Off-Target Effects | While this compound is selective for iNOS, high concentrations may lead to off-target effects.[7][8] Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. |
| Assay-Specific Interference | Some cytotoxicity assays can be affected by the chemical properties of the compound being tested.[9][10] Consider using an alternative method to measure cell viability (e.g., trypan blue exclusion, a different colorimetric assay, or live/dead cell imaging). |
| Cell Line Sensitivity | Your specific cell line may be particularly sensitive to iNOS inhibition if NO plays a pro-survival role under your experimental conditions. |
Issue 3: Inconsistent Results in Animal Models
Unexpected Result: The anti-inflammatory or antinociceptive effects of this compound are variable between animals or experiments.
| Potential Cause | Suggested Action |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dose, route of administration, and timing of treatment may not be optimal for your specific animal model. Conduct a dose-finding study to establish the effective dose range.[1] |
| Bioavailability Issues | The formulation of this compound may not be suitable for the chosen route of administration, leading to poor absorption. Ensure the compound is properly dissolved or suspended in a suitable vehicle. |
| Animal Health and Stress | The stress levels and overall health of the animals can significantly impact inflammatory and pain responses.[8] Ensure proper animal handling and housing conditions. |
| Model-Specific iNOS Role | The role and importance of iNOS can vary significantly between different disease models. The contribution of iNOS to the pathology in your specific model may be less than anticipated. |
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| iNOS Inhibition (IC50) | Rat Aortic Smooth Muscle Cells | 1.8 µM | [3] |
| eNOS Selectivity | - | >3000-fold vs. iNOS | [3] |
| Antinociceptive Dose (p.o.) | Rodent (FCA-induced hyperalgesia) | 100 mg/kg | [1] |
| Antinociceptive Dose (i.p.) | Rodent (L5 SNL tactile allodynia) | 30 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay (Griess Assay)
-
Cell Seeding: Plate a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 4 x 10^4 cells/well and allow to adhere overnight.[11]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.
-
Stimulation: Induce iNOS expression by adding an inflammatory stimulus, such as LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.[3]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the IC50 value for this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the iNOS enzyme, blocking NO synthesis.
Caption: General workflow for testing the effects of this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of blocking lactate transport in brain cortical tissue slices using an inhibitor specific to MCT1 and MCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AR-C102222
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective iNOS inhibitor, AR-C102222.
I. Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles and find effective solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| OB-01 | High variability in plasma concentration of this compound across subjects after oral administration. | 1. Poor aqueous solubility leading to dissolution rate-limited absorption. 2. Food effects influencing gastrointestinal (GI) fluid composition. 3. Inconsistent gastric emptying times. | 1. Conduct solubility and dissolution studies in simulated gastric and intestinal fluids (SGF, SIF). 2. Employ a solubility-enhancement strategy such as micronization, solid dispersion, or a lipid-based formulation.[1][2][3] 3. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). |
| OB-02 | Low overall oral bioavailability (F%) despite good in vitro permeability. | 1. Significant first-pass metabolism in the gut wall or liver. 2. Efflux by transporters like P-glycoprotein (P-gp). 3. Instability in the acidic environment of the stomach.[4] | 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes. 2. Conduct Caco-2 permeability assays to assess efflux liability. 3. Consider co-administration with a metabolic inhibitor (e.g., ritonavir) or a P-gp inhibitor (e.g., verapamil) in preclinical studies to confirm the mechanism. 4. Develop an enteric-coated formulation to protect this compound from gastric acid. |
| OB-03 | Precipitation of this compound observed when moving from a formulation vehicle to aqueous media. | 1. The formulation is unable to maintain the drug in a supersaturated state upon dilution in the GI tract. 2. The drug concentration exceeds its thermodynamic solubility in the GI fluids. | 1. For lipid-based systems, include a precipitation inhibitor (e.g., a polymer like HPMC) in the formulation. 2. For solid dispersions, ensure the chosen polymer is effective at maintaining supersaturation.[5] 3. Reduce the drug loading in the formulation. |
| OB-04 | Failure to achieve dose-proportional exposure with increasing oral doses. | 1. Solubility/dissolution limitations at higher doses.[6] 2. Saturation of absorption mechanisms. | 1. Focus on more advanced solubility enhancement techniques like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.[2][3] 2. Investigate if active transport is involved in the absorption of this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), with potential therapeutic applications in inflammatory conditions and pain.[7][8][9] Like many new chemical entities, it is likely a lipophilic molecule with poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and, consequently, its oral absorption and bioavailability.[1][10]
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To determine the BCS class, you need to assess its aqueous solubility and intestinal permeability.
-
Solubility: Measure the concentration of this compound in aqueous buffers across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of this buffer.
-
Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. A drug is considered highly permeable when the extent of absorption in humans is determined to be ≥90% of an administered dose.
Based on these results, you can classify this compound:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its likely characteristics, this compound is probably a BCS Class II or IV compound.
Q3: Which formulation strategy is best for a poorly soluble compound like this compound?
A3: The choice of strategy depends on the specific properties of this compound and the desired therapeutic outcome. Here are some common approaches:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[5][11] This is often a good starting point.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.[12]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form and promoting lymphatic transport, which can bypass first-pass metabolism.[3][11]
Q4: How does this compound work? What is its mechanism of action?
A4: this compound is a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[13][14] During inflammation, iNOS is expressed and produces large amounts of nitric oxide (NO), a signaling molecule.[15] By inhibiting iNOS, this compound reduces the overproduction of NO, which is implicated in the pathophysiology of various inflammatory diseases and pain states.[7][13]
III. Data Presentation: Formulation Performance
The following table presents hypothetical data for illustrative purposes to compare different formulation strategies for this compound in a preclinical (rat) model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg Oral Dose) in Rats
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 55 ± 12 | 4.0 | 350 ± 75 | ~5% |
| Micronized Suspension | 110 ± 25 | 2.0 | 780 ± 150 | ~11% |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 350 ± 60 | 1.5 | 2500 ± 450 | ~35% |
| SEDDS Formulation | 520 ± 90 | 1.0 | 4100 ± 600 | ~58% |
IV. Visualizations and Diagrams
Signaling Pathway of iNOS Inhibition
Caption: Mechanism of action for this compound via iNOS inhibition.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for improving this compound oral bioavailability.
V. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both drug and polymer.
-
Rotary evaporator.
-
Vacuum oven.
-
-
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3, 1:5, 1:9 by weight).
-
Accurately weigh this compound and the selected polymer.
-
Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting powder is the amorphous solid dispersion.
-
Characterize the ASD for amorphous nature (using XRD or DSC), drug content (using HPLC), and dissolution performance.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, enhancing solubilization.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafac™ lipophile WL 1349, olive oil)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer.
-
Heated magnetic stirrer.
-
-
Methodology:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
Formulation:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of these components (e.g., Oil:Surfactant:Co-surfactant - 40:40:20, 30:50:20, etc.).
-
Accurately weigh and mix the components in a glass vial.
-
Heat the mixture gently (e.g., to 40°C) if necessary to ensure homogeneity.
-
Add the pre-weighed this compound to the vehicle and vortex or stir until it is completely dissolved.
-
-
Evaluation:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring. Observe the time it takes to form an emulsion and its visual appearance (clarity/transparency).
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable.
-
The optimized formulation should be physically stable without any signs of drug precipitation or phase separation upon storage.
-
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Validating AR-C102222 Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of the inhibitor AR-C102222. Our resources are designed to assist researchers, scientists, and drug development professionals in conducting robust control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). It is crucial to distinguish it from other compounds such as AR-C155858, which is an inhibitor of the monocarboxylate transporters MCT1 and MCT2.
Q2: Why is it critical to validate the specificity of this compound?
Validating the specificity of this compound is essential to ensure that the observed biological effects are due to the inhibition of iNOS and not off-target interactions with other enzymes, particularly the other NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). Lack of specificity can lead to misinterpretation of experimental results and potential side effects in therapeutic applications.
Q3: What are the essential control experiments to confirm this compound specificity?
To confirm the specificity of this compound, a series of control experiments should be performed. These include:
-
Isoform Selectivity Assays: Comparing the inhibitory activity of this compound on iNOS, eNOS, and nNOS.
-
Target Engagement Assays: Confirming direct binding of this compound to iNOS within a cellular context.
-
Cellular Nitric Oxide Production Assays: Measuring the reduction of nitric oxide (NO) in cells that primarily express iNOS.
-
Western Blot Analysis: Verifying the expression levels of NOS isoforms in the experimental model.
Troubleshooting Guides
Problem 1: Inconsistent results in nitric oxide (NO) production assays.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell density, passage number, or stimulation conditions (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for iNOS induction) can lead to inconsistent NO production.
-
Solution: Standardize cell culture and stimulation protocols. Ensure consistent timing and concentrations of stimulating agents.
-
-
Possible Cause 2: Griess Reagent Instability. The Griess reagent can degrade over time, leading to inaccurate readings.
-
Solution: Prepare fresh Griess reagent for each experiment and protect it from light.
-
-
Possible Cause 3: Interference from Media Components. Phenol red and other components in cell culture media can interfere with the Griess assay.
-
Solution: Use phenol red-free media for the assay and consider a media-only blank control.
-
Problem 2: No significant inhibition of iNOS activity observed.
-
Possible Cause 1: Inadequate iNOS Induction. The expression of iNOS may not be sufficiently induced in your cell model.
-
Solution: Optimize the concentration and duration of LPS/IFN-γ stimulation. Confirm iNOS protein expression by Western blot.
-
-
Possible Cause 2: this compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Incorrect Assay Conditions. The pH or cofactor concentrations in the enzyme activity assay may not be optimal.
-
Solution: Ensure the assay buffer is at the correct pH and contains all necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Problem 3: Off-target effects observed at high concentrations of this compound.
-
Possible Cause: Loss of Specificity. At high concentrations, many inhibitors can exhibit off-target binding.
-
Solution: Perform dose-response experiments to determine the optimal concentration range where this compound selectively inhibits iNOS without affecting eNOS or nNOS. It is crucial to identify the therapeutic window for your specific model.
-
Experimental Protocols
Protocol 1: Measuring Nitric Oxide Production using the Griess Assay
This protocol measures nitrite, a stable and quantifiable breakdown product of NO.
Materials:
-
Cells capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Phenol red-free cell culture medium
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression. Include an unstimulated control group.
-
Inhibitor Treatment: Treat the stimulated cells with a range of this compound concentrations for the desired incubation period (e.g., 1-24 hours). Include a vehicle control.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM) in the cell culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Unstimulated | 0 | 2.5 ± 0.3 | N/A |
| Stimulated (Vehicle) | 0 | 45.8 ± 2.1 | 0 |
| Stimulated | 0.1 | 35.2 ± 1.8 | 23.1 |
| Stimulated | 1 | 15.7 ± 1.2 | 65.7 |
| Stimulated | 10 | 5.1 ± 0.5 | 88.9 |
Protocol 2: Western Blot for NOS Isoform Expression
This protocol is used to detect the protein levels of iNOS, eNOS, and nNOS.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-eNOS, anti-nNOS, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Protein | Expected Size (kDa) | Expression in Control Cells | Expression in Stimulated Cells |
| iNOS | ~130 | Low / Undetectable | High |
| eNOS | ~140 | Constitutive | Unchanged |
| nNOS | ~155-160 | Constitutive (in relevant cells) | Unchanged |
| β-actin | ~42 | Constitutive | Constitutive |
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat shock (e.g., PCR machine)
-
Western blot or ELISA setup
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot or ELISA to detect the amount of soluble iNOS at each temperature.
-
Data Interpretation: A positive target engagement will result in a thermal shift, meaning iNOS will be more stable at higher temperatures in the presence of this compound compared to the vehicle control.
Data Presentation:
| Temperature (°C) | Soluble iNOS (Vehicle) - Relative Units | Soluble iNOS (this compound) - Relative Units |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Visualizations
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logical framework for confirming the specificity of this compound through key experiments.
Addressing variability in animal responses to AR-C102222
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses to AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It functions by competing with the substrate L-arginine, thereby preventing the synthesis of nitric oxide (NO), a key mediator in inflammatory processes and pain signaling.[3][4] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) minimizes cardiovascular and neurological side effects.[2]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated significant anti-inflammatory, antinociceptive, and protective effects in a variety of rodent models, including:
-
Inflammatory pain (e.g., arachidonic acid-induced ear inflammation, Freund's complete adjuvant (FCA)-induced hyperalgesia)[1]
-
Neuropathic pain (e.g., L5 spinal nerve ligation)[1]
-
Post-operative pain (e.g., hindpaw incision)[1]
-
Arthritis (e.g., adjuvant-induced arthritis)[3]
Q3: What are the recommended doses for this compound in rodents?
A3: The effective dose of this compound can vary depending on the animal model and route of administration. Published studies have shown efficacy at the following doses:
-
Oral (p.o.): 100 mg/kg in models of inflammation and inflammatory pain.[1]
-
Intraperitoneal (i.p.): 30 mg/kg in models of neuropathic and post-operative pain.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Q4: What are the potential sources of variability in animal responses to this compound?
A4: Variability in animal responses can arise from several factors, including:
-
Species and Strain Differences: The expression and regulation of iNOS can differ between species and even strains of the same species.[5]
-
Severity and Timing of the Inflammatory Insult: The level of iNOS induction can vary depending on the intensity and duration of the inflammatory stimulus.
-
Drug Administration: Factors such as the vehicle used, route of administration, and timing of dosing relative to the inflammatory challenge can impact drug exposure and efficacy.
-
Animal Handling and Husbandry: Stress from handling and environmental conditions can influence inflammatory and pain responses.
Troubleshooting Guides
Problem 1: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Conduct a dose-response study to determine the optimal dose for your specific animal model and strain. |
| Poor Drug Solubility or Stability | Ensure this compound is properly dissolved and stable in the chosen vehicle. Prepare fresh solutions for each experiment. |
| Timing of Administration | Optimize the timing of this compound administration relative to the induction of inflammation or pain. For prophylactic effects, administer before the insult. For therapeutic effects, administer after the onset of symptoms. |
| Insufficient iNOS Induction | Verify the induction of iNOS in your model system through methods such as immunohistochemistry, Western blotting, or measurement of nitrite/nitrate levels in plasma or tissue. |
| Species/Strain Variability | Be aware of potential species and strain differences in iNOS expression and regulation. What works in one strain may not be directly translatable to another. |
| Observer Bias | Blind the experimenter to the treatment groups. Use automated recording systems for behavioral assessments where possible. |
Problem 2: Unexpected Side Effects
| Possible Cause | Troubleshooting Step |
| High Dose | If unexpected sedative effects or other adverse events are observed, consider lowering the dose. |
| Off-Target Effects | Although this compound is highly selective for iNOS, off-target effects at high concentrations cannot be entirely ruled out. Review the literature for any reported off-target activities. |
| Interaction with Other Factors | Review experimental conditions for any potential stressors or co-administered compounds that might interact with this compound. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species/Strain | Dose and Route | Outcome Measure | Result | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg, p.o. | Reduction in ear swelling | Significant reduction in inflammation | [1] |
| FCA-Induced Mechanical Hyperalgesia | Rat | 100 mg/kg, p.o. | Attenuation of mechanical hyperalgesia | Significant attenuation | [1] |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg, p.o. | Reduction in writhing episodes | Significant reduction | [1] |
| L5 Spinal Nerve Ligation | Rat | 30 mg/kg, i.p. | Reduction in tactile allodynia | Significant reduction | [1] |
| Hindpaw Incision | Rat | 30 mg/kg, i.p. | Reduction in tactile allodynia | Significant reduction | [1] |
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model in Rats
This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Isoflurane for anesthesia
-
Calipers for measuring paw thickness
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Baseline Measurements: Before FCA injection, measure baseline paw thickness and mechanical withdrawal thresholds for both hind paws.
-
Induction of Inflammation:
-
Anesthetize the rats with isoflurane.
-
Inject 100 µL of FCA into the plantar surface of the right hind paw.
-
The left hind paw can serve as a control.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route of administration. The timing of administration will depend on whether you are assessing prophylactic or therapeutic effects.
-
-
Post-Injection Monitoring and Measurements:
-
At various time points after FCA injection (e.g., 4, 24, 48, and 72 hours), measure paw thickness and mechanical withdrawal thresholds.
-
Observe the animals for any signs of distress.
-
-
Data Analysis:
-
Calculate the change in paw volume and mechanical withdrawal threshold from baseline for each animal.
-
Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Best practices for storing and handling AR-C102222
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AR-C102222, alongside troubleshooting guides and frequently asked questions (FAQs) for experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its mechanism of action is competitive inhibition of the binding of the substrate L-arginine to the iNOS enzyme, thereby reducing the production of nitric oxide (NO).
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment at -20°C. Under these conditions, it is stable for at least one year. Stock solutions should be stored at 0-4°C and are typically stable for up to one month. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
3. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution in an appropriate vehicle is necessary. The choice of vehicle can impact the stability and bioavailability of the compound.
Experimental Protocols
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes a method to determine the in vitro potency of this compound by measuring the inhibition of nitric oxide production in a macrophage cell line, such as RAW 264.7.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) to induce the expression of iNOS. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (LPS stimulation without the inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the iNOS activity.
Experimental Workflow for In Vitro iNOS Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| Storage (Solid) | -20°C | N/A | N/A | Supplier Data |
| Storage (Stock Solution) | 0-4°C | N/A | N/A | Supplier Data |
| In Vivo Efficacy (Inflammation) | 100 mg/kg, p.o. | Rodent | Arachidonic acid-induced ear inflammation | [2] |
| In Vivo Efficacy (Neuropathic Pain) | 30 mg/kg, i.p. | Rodent | L5 spinal nerve ligation | [2] |
| In Vivo Efficacy (Post-operative Pain) | 30 mg/kg, i.p. | Rodent | Hindpaw incision | [2] |
Signaling Pathway
This compound exerts its effect by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. The production of iNOS is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] These stimuli activate intracellular signaling cascades, including the NF-κB pathway, leading to the transcription of the NOS2 gene and subsequent translation into the iNOS protein.[3] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[4] High levels of NO produced by iNOS contribute to the inflammatory response and can lead to cellular damage. This compound competitively blocks the binding of L-arginine to the iNOS active site, thus preventing the synthesis of NO and mitigating its downstream effects.
References
- 1. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
AR-C102222: A Comparative Analysis of its Selectivity for Nitric Oxide Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of AR-C102222 against the three major isoforms of nitric oxide synthase (NOS): inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The information presented is supported by experimental data to facilitate informed decisions in research and development applications.
Quantitative Comparison of this compound Potency
The inhibitory potency of this compound against the human NOS isoforms is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | iNOS (human) IC50 (nM) | eNOS (human) IC50 (nM) | nNOS (human) IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| This compound | 27 | 81,000 | 2,700 | ~3000-fold | 100-fold |
Experimental Protocols
The determination of the IC50 values for this compound against the different NOS isoforms was conducted using a radiolabeled L-arginine assay. This method measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzyme.
Protocol for Determination of NOS Isoform Inhibition (IC50)
1. Reagents and Buffers:
-
Enzymes: Purified full-length human iNOS, eNOS, and nNOS.
-
Substrate: [³H]-L-arginine.
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), Calmodulin (for eNOS and nNOS).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: HEPES buffer (pH 7.4) containing necessary salts and cofactors.
-
Stop Solution: A buffer containing EDTA to chelate calcium and stop the reaction.
-
Resin: Dowex AG 50W-X8 resin (sodium form) to separate [³H]-L-arginine from [³H]-L-citrulline.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the respective NOS isoform (iNOS, eNOS, or nNOS). For eNOS and nNOS, include calmodulin and Ca²⁺ in the reaction mix.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-L-arginine to the mixture.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline flows through.
-
Collect the eluate containing [³H]-L-citrulline.
-
Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of inhibition of NOS activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that corresponds to 50% inhibition of enzyme activity.
Signaling Pathways and Experimental Workflow
Nitric Oxide Synthase (NOS) Signaling Pathways
The three NOS isoforms, while all producing nitric oxide (NO) from L-arginine, are regulated differently and have distinct physiological roles.
Caption: Simplified signaling pathways of iNOS, eNOS, and nNOS.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Summary of this compound Selectivity
This compound is a potent inhibitor of iNOS.[1] It demonstrates high selectivity for iNOS over the other two isoforms, particularly eNOS.[1] The selectivity for iNOS over eNOS is approximately 3000-fold, while the selectivity over nNOS is about 100-fold. This selectivity profile suggests that this compound is a valuable tool for research investigating the specific roles of iNOS in various physiological and pathological processes, with a reduced likelihood of confounding effects from the inhibition of eNOS and nNOS. A derivative of this compound has been noted to maintain high selectivity for iNOS over eNOS, though with a decrease in selectivity against nNOS.[2] The significant protective, anti-inflammatory, and pain-reducing activities of this compound have been observed in animal models of conditions such as arthritis, pancreatitis, and neuropathy.[1]
References
A Comparative Analysis of the iNOS Inhibitors AR-C102222 and 1400W
In the landscape of selective inhibitors for inducible nitric oxide synthase (iNOS), both AR-C102222 and 1400W have emerged as significant compounds, demonstrating potent and selective inhibition. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action
Both this compound and 1400W exert their inhibitory effects on inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative disorders. By inhibiting iNOS, these compounds aim to mitigate the detrimental effects of excessive NO.
Quantitative Comparison of Efficacy
| Parameter | This compound | 1400W |
| Potency (iNOS) | IC50: 10 nM - 1.2 µM (for the class of quinazoline inhibitors)[1] | Kd: ≤ 7 nM[2][3] |
| Selectivity (iNOS vs. eNOS) | ~3000-fold[1] | >5000-fold[2] |
| Selectivity (iNOS vs. nNOS) | Decreased i/n selectivity compared to i/e[4] | Ki (nNOS): 2 µM[2][3] |
| Inhibition Type | Not explicitly stated | Slow, tight-binding, potentially irreversible[2] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency, where a lower value indicates higher potency. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
The determination of the inhibitory efficacy of compounds like this compound and 1400W typically involves in vitro enzyme inhibition assays and cell-based assays. Below are detailed methodologies for two common experimental protocols.
iNOS Enzyme Inhibition Assay (L-Citrulline Conversion Assay)
This assay directly measures the enzymatic activity of purified iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine (e.g., [3H]-L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.
Materials:
-
Purified iNOS enzyme
-
[3H]-L-arginine
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H4B)
-
Calmodulin
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Inhibitor compounds (this compound or 1400W) at various concentrations
-
Cation exchange resin (e.g., Dowex 50W)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and all cofactors.
-
Add the purified iNOS enzyme to the reaction mixture.
-
Introduce the inhibitor (this compound or 1400W) at a range of concentrations to different reaction tubes. A control tube with no inhibitor is also prepared.
-
Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding [3H]-L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
To separate the unreacted [3H]-L-arginine from the product [3H]-L-citrulline, pass the reaction mixture through a column containing cation exchange resin. L-arginine, being positively charged, binds to the resin, while the neutral L-citrulline passes through.
-
Collect the eluate containing [3H]-L-citrulline.
-
Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Nitrite Measurement Assay (Griess Assay)
This assay indirectly measures iNOS activity in cells by quantifying the accumulation of nitrite, a stable oxidation product of nitric oxide, in the cell culture medium.
Principle: Cells (e.g., macrophage cell line like RAW 264.7) are stimulated to express iNOS. The produced NO in the cell culture medium is rapidly oxidized to nitrite. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
iNOS-inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))
-
Inhibitor compounds (this compound or 1400W)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor (this compound or 1400W) for a specified time.
-
Stimulate the cells with iNOS-inducing agents (e.g., LPS and IFN-γ) in the continued presence of the inhibitor. A set of wells with stimulated cells but no inhibitor serves as the positive control, and unstimulated cells serve as the negative control.
-
Incubate the plate for a period sufficient for iNOS expression and NO production (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagent to the supernatant samples and the nitrite standards in a separate microplate.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage of inhibition of nitrite production for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified iNOS signaling pathway showing induction by LPS and IFN-γ, leading to NO production.
Caption: Workflow for iNOS inhibition assays.
Conclusion
Both this compound and 1400W are highly potent and selective inhibitors of iNOS. 1400W is characterized by its slow, tight-binding, and potentially irreversible inhibition, with a very low nanomolar dissociation constant. This compound, a spirocyclic quinazoline, demonstrates exceptional selectivity for iNOS over eNOS. The choice between these inhibitors may depend on the specific requirements of the experimental model, including the desired duration of inhibition and the importance of selectivity against the neuronal NOS isoform. The provided experimental protocols and diagrams offer a foundational understanding for researchers to further investigate and apply these valuable pharmacological tools.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of AR-C102222 and Aminoguanidine: A Guide for Researchers
In the landscape of pharmacological research, particularly in the fields of inflammation, diabetic complications, and neurodegenerative diseases, the modulation of nitric oxide synthase (NOS) and the inhibition of advanced glycation end-product (AGE) formation are of significant interest. This guide provides a detailed, data-supported comparison of two key investigational compounds: AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor, and aminoguanidine, a compound with a multifaceted mechanism of action, including the inhibition of AGE formation and non-selective NOS inhibition.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two molecules based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | Aminoguanidine |
| Primary Mechanism | Selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2] | Inhibitor of advanced glycation end-product (AGE) formation by trapping reactive carbonyl species (RCS)[3][4][5]. Also inhibits diamine oxidase, nitric oxide synthase (non-selective), and semicarbazide-sensitive amine oxidase (SSAO)[6][7][8]. |
| Selectivity | High selectivity for iNOS over eNOS (3000-fold)[2] | Non-selective inhibitor of NOS isoforms[9]. Also inhibits other enzymes[7][8]. |
| Therapeutic Potential | Anti-inflammatory, antinociceptive in models of pain and inflammation[1][2] | Investigated for diabetic complications (nephropathy, retinopathy, neuropathy)[3][7]. Clinical trials for diabetic nephropathy were terminated due to safety concerns and lack of efficacy[4]. |
| Reported In Vivo Efficacy | Reduces tactile allodynia at 30 mg/kg i.p. in rodent models of neuropathic and post-operative pain. Reduces inflammation at 100 mg/kg p.o. in an arachidonic acid-induced ear inflammation model[1]. | Prevents diabetic vascular dysfunction in rats[10]. Normalizes leukocyte-endothelial interactions in diabetic rats at 250 mg/kg/day for 18 days[11]. Prevents increased collagen stability in diabetic rats at 25 mg/kg/day for 120 days[12]. |
Visualizing the Mechanisms of Action
To better understand the distinct primary mechanisms of this compound and aminoguanidine, the following diagrams illustrate the key pathways they modulate.
Experimental Data and Protocols
This compound: In Vivo Efficacy in Pain and Inflammation Models
Objective: To evaluate the antinociceptive and anti-inflammatory effects of this compound.
Experimental Models and Protocols:
-
Neuropathic Pain (L5 Spinal Nerve Ligation - L5 SNL) and Post-operative Pain (Hindpaw Incision - INC) in Rats:
-
Protocol: Tactile allodynia was induced in male Sprague-Dawley rats by either L5 spinal nerve ligation or hindpaw incision. This compound was administered intraperitoneally (i.p.). Tactile allodynia was assessed using von Frey filaments.
-
Results: A dose of 30 mg/kg i.p. of this compound significantly reduced tactile allodynia in both models[1].
-
-
Inflammation (Arachidonic Acid-Induced Ear Inflammation) in Mice:
-
Protocol: Inflammation was induced in male BALB/c mice by the topical application of arachidonic acid to the ear. This compound was administered orally (p.o.). Ear swelling was measured as an indicator of inflammation.
-
Results: this compound at a dose of 100 mg/kg p.o. significantly reduced ear inflammation[1].
-
-
Inflammatory Pain (Acetic Acid-Induced Writhing) in Mice:
-
Protocol: Visceral pain was induced in male ICR mice by the intraperitoneal injection of acetic acid. This compound was administered orally. The number of writhes was counted over a defined period.
-
Results: A dose of 100 mg/kg p.o. of this compound attenuated acetic acid-induced writhing[1].
-
Aminoguanidine: In Vivo Efficacy in Models of Diabetic Complications
Objective: To assess the protective effects of aminoguanidine against the pathological changes associated with experimental diabetes.
Experimental Models and Protocols:
-
Diabetic Vascular Dysfunction in Rats:
-
Protocol: Diabetes was induced in rats. The study aimed to determine if aminoguanidine could prevent the vascular changes associated with diabetes.
-
Results: Aminoguanidine treatment was shown to largely prevent the increased blood flow and vascular leakage of proteins seen in diabetic rats[10].
-
-
Leukocyte-Endothelial Interactions in Diabetic Rats:
-
Protocol: Diabetes was induced in rats using alloxan. Leukocyte rolling, sticking, and migration in the microcirculation were observed using intravital microscopy following an inflammatory stimulus. Aminoguanidine was administered in the drinking water.
-
Results: Chronic treatment with aminoguanidine (250 mg/kg/day for 18 days) normalized the diabetes-induced decrease in leukocyte rolling, sticking, and migration[11].
-
-
Collagen Cross-linking in Diabetic Rats:
-
Protocol: Diabetes was induced in rats with streptozotocin. Aminoguanidine was administered for 120 days. The stability of tail tendon collagen in urea and its tensile strength were measured.
-
Results: Aminoguanidine treatment (25 mg/kg/day) prevented the increased collagen stability and tensile strength observed in diabetic rats, which is attributed to the inhibition of AGE-induced cross-linking[12].
-
A Comparative Overview of the Investigational Landscape
Conclusion
This compound and aminoguanidine represent two distinct approaches to modulating pathways implicated in a variety of diseases. This compound is a highly selective tool for investigating the role of iNOS in inflammatory and pain processes. Its specificity makes it a valuable research compound for dissecting the contributions of iNOS from other NOS isoforms.
Aminoguanidine, on the other hand, has a broader spectrum of activity. Its primary recognized mechanism is the inhibition of AGE formation through the scavenging of reactive carbonyl species, which has been the basis for its investigation in the context of diabetic complications. However, its off-target effects, including the non-selective inhibition of NOS and other enzymes, complicate the interpretation of experimental results and have contributed to its lack of success in clinical trials.
For researchers aiming to specifically target iNOS, this compound is the more appropriate tool. For studies focused on the role of AGEs in disease, aminoguanidine can be considered, but with the critical caveat of its multiple mechanisms of action, which should be controlled for in experimental designs. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pimagedine - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine and the prevention of leukocyte dysfunction in diabetes mellitus: a direct vital microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine treatment reduces the increase in collagen stability of rats with experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating iNOS Inhibition by AR-C102222 with the Griess Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While NO is crucial for host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a significant therapeutic target. AR-C102222 is a potent and selective inhibitor of iNOS, and its efficacy can be reliably validated using the Griess assay, a straightforward and widely used method for quantifying NO production.[1][2][3][4] This guide provides a comparative analysis of this compound with other iNOS inhibitors and details the experimental protocol for its validation using the Griess assay.
Comparative Efficacy of iNOS Inhibitors
The potency of iNOS inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other commonly used iNOS inhibitors.
| Inhibitor | Target | IC50 Value (µM) | Selectivity Profile |
| This compound | iNOS | Not explicitly found in search results, but described as a potent and selective inhibitor.[1][2][3][4][5] | High selectivity for iNOS over eNOS and nNOS.[4][5] |
| Aminoguanidine | iNOS | 2.1[6] | Non-selective, also inhibits diamine oxidase.[7] |
| 1400W | iNOS | Not explicitly found in search results, but described as highly selective.[7] | Highly selective for iNOS.[7] |
| L-NIL | iNOS | 3.3[8] | Selective for iNOS. |
| FR038251 | iNOS | 1.7[6] | Selective for iNOS over nNOS and eNOS.[6] |
| FR038470 | iNOS | 8.8[6] | Selective for iNOS over nNOS and eNOS.[6] |
| FR191863 | iNOS | 1.9[6] | Selective for iNOS over nNOS and eNOS.[6] |
Experimental Protocol: Griess Assay for iNOS Inhibition
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO2-), in a given sample.[9][10] The following protocol is a standard method for validating iNOS inhibition in a cell-based model, such as murine macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound and other iNOS inhibitors
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO2) standard solutions
-
96-well microplate
-
Microplate reader (absorbance at 540-550 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours to allow for cell adherence.[9]
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or other iNOS inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ to induce iNOS expression.[9][10] Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[9][10]
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples.
-
Data Analysis: Calculate the percentage of iNOS inhibition for each concentration of the inhibitor compared to the stimulated control. Plot the results to determine the IC50 value of this compound.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams have been generated.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating iNOS inhibition using the Griess assay.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
AR-C102222: A Comparative Analysis of a Selective iNOS Inhibitor's Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive overview of the cross-reactivity profile of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).
This compound is a spirocyclic fluoropiperidine quinazoline that has demonstrated significant potential in preclinical models of pain and inflammation.[1][2] Its efficacy is attributed to its selective inhibition of iNOS, an enzyme implicated in various pathological conditions. This document compiles available data on the selectivity of this compound against other nitric oxide synthase (NOS) isoforms and provides insights into its broader cross-reactivity.
Selectivity within the Nitric Oxide Synthase Family
The primary target of this compound is the inducible isoform of nitric oxide synthase (iNOS). Studies have shown that this compound exhibits excellent selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[3] This selectivity is crucial as eNOS and nNOS play vital roles in maintaining physiological functions, such as vasodilation and neurotransmission, respectively.[3][4]
| Enzyme | IC50 (nM) | Selectivity (Fold) vs. iNOS | Reference |
| iNOS | 10 - 1,200 (range for quinazoline inhibitors) | - | [3] |
| eNOS | >30,000 | ~3000 | [3] |
| nNOS | - (less selective than against eNOS) | - | [4] |
Note: The IC50 value for iNOS represents a range for the broader class of quinazoline inhibitors to which this compound belongs. Specific IC50 values for this compound were not consistently available in the reviewed literature. The high fold selectivity over eNOS is a key characteristic of this compound.[3] While less selective against nNOS compared to eNOS, this compound still demonstrates a preferential inhibition of iNOS.[4]
Signaling Pathway of iNOS Inhibition
The diagram below illustrates the general signaling pathway leading to the production of nitric oxide (NO) by iNOS and the point of inhibition by this compound. Inflammatory stimuli, such as cytokines and pathogens, trigger the expression of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct.[4] this compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO in inflammatory conditions.
Experimental Protocols for Determining Enzyme Selectivity
The selectivity of this compound is typically determined through in vitro enzyme inhibition assays. A generalized workflow for such an experiment is outlined below.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AR-C102222 in Preclinical Inflammatory Models
A Head-to-Head Look at a Selective iNOS Inhibitor Versus an Alternative Compound in Attenuating Inflammatory Responses
For researchers and professionals in drug development, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), has demonstrated significant anti-inflammatory and pain-reducing effects in various preclinical models of inflammation.[1] This guide provides a comparative analysis of this compound's performance against another notable iNOS inhibitor, L-NIL, in two widely used inflammatory models: arachidonic acid-induced ear edema in mice and Freund's Complete Adjuvant (FCA)-induced hyperalgesia in rats.
Performance in Key Inflammatory Models
This compound has shown consistent efficacy in mitigating inflammatory responses. In the arachidonic acid-induced ear edema model, a standard for assessing topical anti-inflammatory agents, a 100mg/kg oral dose of this compound significantly reduced swelling.[1] Similarly, in the FCA-induced hyperalgesia model, which mimics chronic inflammatory pain, the same oral dose of this compound effectively attenuated mechanical hyperalgesia.[1]
Table 1: Summary of this compound Efficacy in Preclinical Inflammatory Models
| Inflammatory Model | Species | This compound Dose (Oral) | Observed Effect |
| Arachidonic Acid-Induced Ear Edema | Mouse | 100 mg/kg | Significant reduction in inflammation |
| Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia | Rat | 100 mg/kg | Attenuation of mechanical hyperalgesia |
Mechanism of Action: Targeting the iNOS Signaling Pathway
Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and bacterial products (e.g., LPS), trigger a signaling cascade that leads to the transcription and translation of the iNOS enzyme. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator of inflammation. NO contributes to vasodilation, increased vascular permeability, and the formation of reactive nitrogen species, all of which exacerbate the inflammatory response.[2][3][4]
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the iNOS enzyme, thereby blocking the excessive production of NO in inflamed tissues. This targeted approach is advantageous as it avoids the inhibition of other nitric oxide synthase isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), which are crucial for maintaining normal physiological functions.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the two inflammatory models discussed.
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male ICR mice (20-25 g)
-
Arachidonic acid (AA) solution (10 mg/mL in acetone)
-
This compound or vehicle (e.g., 0.5% carboxymethylcellulose)
-
Micrometer caliper
Procedure:
-
Fast mice overnight with free access to water.
-
Administer this compound (100 mg/kg) or vehicle orally.
-
After 1 hour, apply 20 µL of AA solution to the inner and outer surfaces of the right ear. The left ear serves as a control and receives acetone only.
-
Measure the thickness of both ears using a micrometer caliper at 1 hour after AA application.
-
The degree of edema is calculated as the difference in thickness between the right and left ears.
-
The percentage inhibition of edema is calculated relative to the vehicle-treated group.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of AR-C102222 and Other iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, with other notable iNOS inhibitors: 1400W, L-NIL, and aminoguanidine. The information is supported by experimental data from various preclinical models of inflammation and pain.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS can lead to tissue damage and contribute to the pathophysiology of numerous inflammatory diseases, neuropathic pain, and certain cancers. Consequently, selective inhibition of iNOS has emerged as a promising therapeutic strategy. This guide focuses on the in vivo efficacy of this compound in comparison to other well-established iNOS inhibitors.
Comparative In Vivo Potency
The following table summarizes the in vivo potency of this compound and other selected iNOS inhibitors in various animal models. Direct comparison of potency is challenging due to the use of different models, species, and endpoints across studies. However, this compilation provides valuable insights into their relative efficacy.
| Inhibitor | Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| This compound | Freund's Complete Adjuvant (FCA)-induced hyperalgesia | Rat | Oral (p.o.) | 100 mg/kg | Attenuated mechanical hyperalgesia | |
| Acetic acid-induced writhing | Mouse | Oral (p.o.) | 100 mg/kg | Attenuated writhing response | ||
| L5 Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Reduced tactile allodynia | ||
| Hindpaw Incision (INC) | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Reduced tactile allodynia | ||
| 1400W | Spinal Cord Injury | Rat | Intravenous (i.v.) | 10 mg/kg | Reduced iNOS activity by 56.7% | |
| Spinal Cord Injury | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Reduced iNOS immunoreactive cells by 59.5% | ||
| Endotoxin-induced vascular injury | Rat | - | - | >50-fold more potent against iNOS than eNOS | ||
| L-NIL | Renal Ischemia-Reperfusion | Mouse | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Prevented inflammation and oxidative stress | |
| Carrageenan-induced paw edema | Rat | Intraperitoneal (i.p.) | 5-25 mg/kg | Dose-related inhibition of the late phase edema | ||
| Aminoguanidine | Spinal Cord Injury | Rat | Intraperitoneal (i.p.) | 100 mg/kg | Reduced iNOS activity by 67.9% | |
| Formalin-induced nociception | Mouse | Oral (p.o.) | 100 and 300 mg/kg | Significant reduction in paw licking time in the late phase |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for interpreting and replicating findings. Below are representative protocols for common models used to assess the in vivo efficacy of iNOS inhibitors.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: Test compounds (e.g., L-NIL) or vehicle are typically administered intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically every hour for up to 6 hours.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema by the drug is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is used to study chronic inflammation and autoimmune arthritis.
-
Animals: Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: A suspension of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is injected into the sub-plantar region of one hind paw (typically 0.1 mL).
-
Drug Administration: Treatment with the test compound (e.g., this compound) can be initiated either prophylactically (before or at the time of FCA injection) or therapeutically (after the onset of arthritis). Administration is typically done daily via oral gavage or intraperitoneal injection.
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs such as erythema, swelling, and joint rigidity. This is typically done for 2-3 weeks.
-
Data Analysis: The arthritic score and paw volume are compared between the treated and control groups to determine the efficacy of the inhibitor.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the role of iNOS in endotoxemia.
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline and administered via intraperitoneal injection at a dose that induces a robust inflammatory response without causing rapid lethality (e.g., 5-10 mg/kg).
-
Drug Administration: The iNOS inhibitor or vehicle is administered, often 30-60 minutes prior to the LPS challenge.
-
Measurement of NO Production: Blood samples are collected at various time points after LPS injection (e.g., 2, 6, 24 hours). Plasma or serum levels of nitrite and nitrate (NOx), stable metabolites of NO, are measured using the Griess assay.
-
Data Analysis: The levels of NOx in the plasma of treated animals are compared to those in the vehicle-treated control group to determine the extent of iNOS inhibition.
Visualizing Key Pathways and Processes
To better understand the context of iNOS inhibition, the following diagrams illustrate the iNOS signaling pathway, a typical experimental workflow, and the logical considerations for selecting an iNOS inhibitor.
Caption: The iNOS signaling pathway, a target for inhibitors.
Caption: A typical in vivo experimental workflow.
Caption: Logic for selecting an iNOS inhibitor.
Conclusion
This compound demonstrates significant in vivo activity in rodent models of both inflammatory and neuropathic pain, highlighting its potential as a potent and selective iNOS inhibitor. When compared to other established iNOS inhibitors such as 1400W, L-NIL, and aminoguanidine, this compound shows comparable or superior efficacy in certain models, although direct comparative studies are limited. The choice of an appropriate iNOS inhibitor for in vivo research will depend on the specific experimental context, including the animal model, the desired route of administration, and the required duration of action. The data and protocols presented in this guide offer a valuable resource for researchers designing and interpreting in vivo studies aimed at investigating the therapeutic potential of iNOS inhibition.
Safety Operating Guide
Navigating the Disposal of AR-C102222: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor used in research.[1][2][3][4]
Key Compound Characteristics for Disposal Consideration
To determine the appropriate disposal route for this compound, it is crucial to understand its known properties. The following table summarizes key information that should inform a comprehensive risk assessment.
| Property | Description | Implication for Disposal |
| Chemical Class | Spirocyclic fluoropiperidine quinazoline.[1][2] | The presence of fluorine and nitrogen may require specific disposal considerations, such as incineration at high temperatures, to prevent the formation of hazardous byproducts. |
| Physical State | Typically supplied as a solid. | Solid waste should be segregated from liquid waste. Care should be taken to avoid generating dust during handling and packaging for disposal. |
| Biological Activity | A potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[5] It has demonstrated anti-inflammatory and antinociceptive activities in animal models.[4][5] | Due to its biological activity, this compound should be treated as a potentially hazardous chemical. Disposal methods should aim to denature or destroy the compound to prevent its release into the environment where it could have unintended biological effects. |
| Solubility | Information on solubility in various solvents should be consulted from the supplier's product data sheet. | If dissolved in a solvent, the solvent's hazardous characteristics will also dictate the disposal route. Halogenated and non-halogenated solvent waste streams must be segregated. |
| Toxicity | Detailed toxicological data is not widely available. As with any research chemical, it should be handled as if it were toxic. | Assume the compound is hazardous and handle it with appropriate personal protective equipment (PPE). All contaminated materials, including empty containers and PPE, should be disposed of as hazardous waste. |
Experimental Protocols for Safe Disposal
In the absence of a specific protocol for this compound, the following general procedure for the disposal of research-grade chemical waste should be followed. This protocol is based on standard laboratory safety practices.
1. Waste Identification and Segregation:
-
Identify: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregate:
-
Solid Waste: Collect unused or expired solid this compound, as well as grossly contaminated items like weighing boats and spill cleanup materials, in a dedicated, sealed container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect it in a compatible, sealed waste container. Do not mix with other, incompatible waste streams.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
-
Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
2. Packaging and Labeling:
-
Use containers that are chemically resistant and in good condition. Ensure lids are securely fastened to prevent leaks.[6]
-
All waste containers must be clearly labeled with the contents, including the concentration of this compound and any solvents, the date, and the name of the principal investigator or laboratory.
3. Storage:
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Follow all institutional guidelines for the storage of hazardous waste, including any time limits for accumulation.
4. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[7] Untreated chemical waste can pose a significant risk to the environment and public health.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and associated waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. actenviro.com [actenviro.com]
- 7. Regulated Medical Waste | Virginia DEQ [deq.virginia.gov]
Personal protective equipment for handling AR-C102222
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, operation, and disposal of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent, research-grade small molecules and information from surrogate safety data sheets for similar iNOS inhibitors.
A comprehensive risk assessment should be conducted for all procedures involving this compound to determine if additional protective measures are necessary.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Nitrile gloves | Ensure gloves are compatible with the solvents used to dissolve this compound. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Goggles are required when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn at all times. Consider a chemically resistant apron for procedures with a high risk of splashing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95) or work in a fume hood if creating aerosols, handling powders, or if there is a risk of inhalation. |
Operational Plan: Safe Handling and Use
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eye Wash and Safety Shower: Ensure easy and unobstructed access to an emergency eye wash station and safety shower.
Work Practices:
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.
-
Weighing: When weighing the solid form of this compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: Prepare solutions in a fume hood. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Clean the area thoroughly and dispose of the waste as hazardous chemical waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
-
Disposal Route: Dispose of waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
Mechanism of Action: iNOS Signaling Pathway
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS produces large amounts of nitric oxide (NO) from the amino acid L-arginine. This overproduction of NO is implicated in various pathological conditions, including inflammation and pain. This compound acts by binding to the iNOS enzyme, thereby blocking its catalytic activity and reducing the production of NO.
Caption: Simplified signaling pathway for iNOS activation and its inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
